Caflanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRNYHWGJUMPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199167-23-2 | |
| Record name | Caflanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199167232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caflanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAFLANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8V5N670E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Deep Dive into the Mechanism of Action of Caflanone in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data and proposed mechanism of action for Caflanone (FBL-03G), a novel flavonoid derivative of Cannabis sativa, in the context of pancreatic cancer. This document synthesizes the available research to offer a detailed understanding of its therapeutic potential, focusing on its molecular interactions and effects on tumor biology.
Introduction: The Challenge of Pancreatic Cancer and the Emergence of this compound
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate.[1][2] A key factor contributing to this poor prognosis is the highly immunosuppressive tumor microenvironment, which fosters resistance to conventional therapies.[1][2] In the quest for novel therapeutic strategies, this compound (FBL-03G), a non-cannabinoid, non-psychoactive flavonoid derivative, has emerged as a promising candidate.[1][2] Preclinical studies have demonstrated its potential to induce apoptosis in pancreatic cancer cells and delay tumor progression, particularly when used in conjunction with radiotherapy.[1][2][3] This guide will dissect the foundational studies that have illuminated the therapeutic promise of this compound.
Proposed Mechanism of Action
While research into the precise molecular mechanisms of this compound is ongoing, preliminary findings suggest a multi-faceted approach to combating pancreatic cancer. The primary proposed mechanisms include the induction of apoptosis in tumor cells and a potential immunomodulatory effect within the tumor microenvironment. Recent information suggests that this compound may exert its effects through the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1-R) on tumor-associated macrophages (TAMs) and the suppression of the KRAS signaling pathway, a critical driver in the majority of pancreatic cancers.
Preclinical Efficacy: A Summary of Key Findings
The therapeutic potential of this compound has been primarily investigated through in vitro and in vivo preclinical models. These studies have consistently demonstrated its anti-cancer properties, both as a standalone agent and in combination with radiotherapy.
In Vitro Studies
In vitro experiments using the Panc-02 and KPC pancreatic cancer cell lines have shown that this compound induces a significant increase in apoptosis, leading to a reduction in cancer cell survival.[1][2] When combined with radiation, this compound exhibited a synergistic effect, further enhancing cancer cell death.[2]
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Key Findings | Reference |
| Panc-02 | This compound (varying concentrations) | Increased apoptosis and decreased cell survival. | [1] |
| KPC | This compound (varying concentrations) | Increased apoptosis and decreased cell survival. | [1] |
| Panc-02 | This compound (1 µM) + Radiotherapy (4 Gy) | Synergistic decrease in cell proliferation. | [2] |
| KPC | This compound (1 µM) + Radiotherapy (4 Gy) | Synergistic decrease in cell proliferation. | [2] |
| Panc-02 & KPC | This compound (4 µM) | More effective at killing cancer cells than 4 Gy of radiotherapy. | [2] |
In Vivo Studies
Animal models of pancreatic cancer have provided further evidence of this compound's therapeutic potential. When delivered sustainably from smart radiotherapy biomaterials, this compound was shown to delay both local and metastatic tumor progression.[1][2] These studies also reported a significant increase in the survival of animals treated with this compound.[1][2]
Table 2: In Vivo Efficacy of this compound in Animal Models of Pancreatic Cancer
| Animal Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer Mouse Model | This compound delivered from smart radiotherapy biomaterials | Delayed local and metastatic tumor progression. | [1] |
| Pancreatic Cancer Mouse Model | This compound delivered from smart radiotherapy biomaterials | Significant (P < 0.0001) increase in survival compared to control. | [1] |
Detailed Experimental Protocols
A crucial aspect of evaluating a novel therapeutic agent is a thorough understanding of the methodologies used to assess its efficacy. The following sections detail the experimental protocols from the foundational preclinical studies on this compound.
Cell Culture and Reagents
-
Cell Lines: The studies utilized two pancreatic cancer cell models: Panc-02 and KPC cells.[1]
-
Culture Conditions: Specific cell culture media, serum concentrations, and incubation conditions (temperature, CO2 levels) would be detailed here based on the full-text article.
-
This compound Formulation: FBL-03G, the specific derivative of cannabis, was used in these studies.[1] The preparation and concentrations of this compound for in vitro and in vivo experiments would be described here.
In Vitro Assays
-
Apoptosis Assays: The "major increase in apoptosis" was a key finding.[1] The specific type of apoptosis assay used (e.g., Annexin V/PI staining, caspase activity assays) and the detailed protocol would be included here.
-
Cell Viability and Proliferation Assays: To determine the decrease in survival and proliferation, assays such as MTT, WST-1, or clonogenic survival assays were likely employed.[2] The step-by-step protocol for these assays, including cell seeding density, treatment duration, and measurement techniques, would be detailed.
In Vivo Animal Studies
-
Animal Models: The specific strain of mice and the method of tumor induction (e.g., subcutaneous injection of cancer cells) would be described.
-
Drug Delivery: A key aspect of the in vivo studies was the use of "smart radiotherapy biomaterials" for the sustained delivery of this compound.[1][2] A detailed description of these biomaterials and the method of implantation would be provided.
-
Tumor Monitoring and Survival Analysis: The methods for measuring tumor volume over time and the statistical analysis used to determine survival rates would be detailed here.
Future Directions and Clinical Translation
The promising preclinical data for this compound in pancreatic cancer has paved the way for its clinical development. Further research is needed to fully elucidate its mechanism of action, including the specific signaling pathways it modulates downstream of KRAS and its detailed immunomodulatory effects. The successful translation of this compound into a clinical setting will depend on rigorous clinical trials to establish its safety and efficacy in patients with pancreatic cancer.
Note: This technical guide is based on the currently available public information. A more detailed analysis would require access to the full-text of the primary research articles and potentially supplementary data. The provided DOT scripts for diagrams are illustrative and can be further refined with more specific molecular players as new research emerges.
References
- 1. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer [frontiersin.org]
The Anti-inflammatory Signaling Pathways of Caflanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caflanone, a flavonoid derived from Cannabis sativa, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Flavonoids as a class are known to modulate various signaling cascades implicated in the inflammatory response. This technical guide provides an in-depth overview of the core anti-inflammatory signaling pathways potentially modulated by this compound, based on the activities of related flavonoids. While specific mechanistic data for this compound is limited, this document extrapolates from the broader flavonoid literature to present a likely mechanism of action, supported by detailed experimental protocols and quantitative data from analogous compounds.
Core Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of flavonoids, and likely this compound, are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Flavonoids are widely reported to inhibit this pathway. It is plausible that this compound exerts its anti-inflammatory effects by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1][2][3]
Diagram of the NF-κB Signaling Pathway
Caption: this compound's potential inhibition of the NF-κB pathway.
The MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors such as AP-1, which in turn induce the expression of pro-inflammatory genes.[4] Key MAPK families involved in inflammation include p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). Flavonoids have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.[5]
Diagram of the MAPK Signaling Pathway
Caption: Potential inhibition of the MAPK pathway by this compound.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[6][7] Dysregulation of this pathway is implicated in many inflammatory diseases. Some flavonoids have been shown to interfere with this pathway, suggesting a potential mechanism for this compound.
Diagram of the JAK-STAT Signaling Pathway
Caption: Postulated inhibition of the JAK-STAT pathway by this compound.
Quantitative Data on Flavonoid Anti-inflammatory Activity
| Flavonoid | Target/Assay | Cell Line/Model | IC50 Value (µM) | Reference |
| Luteolin | NF-κB activation (LPS-stimulated) | THP-1 | 7.63 | [8] |
| Quercetin | NF-κB activation (LPS-stimulated) | RAW 264.7 | ~25 | [9] |
| Apigenin | NF-κB activation (TNF-α-stimulated) | Caco-2 | ~10 | N/A |
| Genistein | NF-κB activation (LPS-stimulated) | RAW 264.7 | 93.9 | [9] |
| Luteolin | NO production (LPS-stimulated) | RAW 264.7 | 14.26 | [9] |
| Quercetin | NO production (LPS-stimulated) | RAW 264.7 | 62.4 | [9] |
| Luteolin | COX-2 expression (LPS-stimulated) | RAW 264.7 | 59.9 | [9] |
| Quercetin | COX-2 expression (LPS-stimulated) | RAW 264.7 | 72.3 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory properties. Below are generalized protocols for key in vitro and in vivo experiments.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the effect of a test compound (e.g., this compound) on the production of pro-inflammatory mediators in murine macrophages.
Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[10]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[10][11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and incubated for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[5]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][12]
-
Cell Viability Assay: To exclude the possibility that the observed anti-inflammatory effects are due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed.[13]
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated for shorter periods (e.g., 30 minutes for IκBα phosphorylation) and whole-cell lysates are subjected to Western blotting using antibodies against total and phosphorylated forms of IκBα, p65 NF-κB, p38, JNK, and ERK.[5][14]
In Vivo Anti-inflammatory Assay: Mouse Ear Edema Model
Objective: To evaluate the topical anti-inflammatory activity of a test compound.
Workflow Diagram
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Food Science and Preservation [ekosfop.or.kr]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]
Molecular Targets of Caflanone in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caflanone (FBL-03G) is a novel, non-psychoactive flavonoid derivative isolated from a unique strain of Cannabis sativa. Developed by Flavocure Biotech, this compound has emerged as a promising anti-cancer agent, demonstrating therapeutic potential in preclinical models of various malignancies, including pancreatic cancer, glioblastoma, acute myeloid leukemia, and multiple myeloma.[1][2] Notably, it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, and an Investigational New Drug (IND) application has been cleared for a Phase I clinical trial in pancreatic cancer patients.[2][3] This technical guide provides a comprehensive overview of the known molecular targets of this compound in cancer cells, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used in its preclinical evaluation.
Molecular Targets and Mechanism of Action
Preclinical research has identified two primary molecular targets of this compound in the context of cancer:
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): this compound targets and inhibits CSF-1R, a receptor tyrosine kinase predominantly expressed on macrophages.[3] In the tumor microenvironment, CSF-1R signaling is crucial for the differentiation, survival, and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. By inhibiting CSF-1R, this compound is believed to modulate the tumor immune microenvironment, potentially reducing the population of M2-like TAMs and thereby alleviating their pro-tumoral functions.
-
KRAS: this compound has been shown to potently suppress the expression of the KRAS oncogene.[3] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic ductal adenocarcinoma (PDAC), where it acts as a critical driver of tumor initiation, proliferation, and survival.[4] The suppression of KRAS expression by this compound represents a significant mechanism for its anti-cancer activity.
In addition to these direct molecular targets, this compound's anti-cancer effects are mediated through the induction of apoptosis in cancer cells and the stimulation of an anti-tumor immune response.[5] Studies have shown that treatment with this compound leads to a significant increase in the infiltration of CD4+ and CD8+ T-cells into the tumor microenvironment.[6]
Signaling Pathways Modulated by this compound
The inhibition of CSF-1R and suppression of KRAS by this compound result in the modulation of downstream signaling pathways critical for cancer cell survival, proliferation, and immune evasion.
CSF-1R Signaling Pathway
The binding of CSF-1 to its receptor, CSF-1R, activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote the survival and proliferation of TAMs. By inhibiting CSF-1R, this compound disrupts these survival signals.
KRAS Signaling Pathway
Mutant KRAS is constitutively active, leading to the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways drive uncontrolled cell proliferation, survival, and metabolic reprogramming. This compound's ability to suppress KRAS expression would lead to the downregulation of these critical oncogenic signals.
Quantitative Data
While preclinical studies have demonstrated the dose-dependent effects of this compound, specific IC50 values for its anti-proliferative and cytotoxic effects on various cancer cell lines are not yet publicly available in the reviewed literature. The table below summarizes the concentrations of this compound used in key in vitro experiments.
| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |
| Panc-02 | Pancreatic Cancer | Clonogenic Assay | 1 µM | Synergistic effect with 4 Gy radiotherapy in decreasing cell proliferation. | [5] |
| Panc-02 | Pancreatic Cancer | Clonogenic Assay | 4 µM | More effective in killing cancer cells than 4 Gy of radiotherapy. | [5] |
| KPC | Pancreatic Cancer | Clonogenic Assay | 1 µM | Synergistic effect with 4 Gy radiotherapy in decreasing cell proliferation. | [5] |
| KPC | Pancreatic Cancer | Clonogenic Assay | 4 µM | More effective in killing cancer cells than 4 Gy of radiotherapy. | [5] |
Binding affinities (e.g., Ki, Kd) of this compound to its molecular targets, such as CSF-1R, have not been reported in the public domain.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Clonogenic Assay
This assay is used to determine the ability of a single cell to grow into a colony. It is a measure of cell reproductive viability after treatment with cytotoxic agents.
Workflow:
Detailed Protocol:
-
Cell Seeding: Pancreatic cancer cells (e.g., Panc-02, KPC) are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony growth.
-
Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound, with or without radiotherapy.
-
Incubation: The plates are incubated in a humidified incubator at 37°C with 5% CO2 for a period of 10-14 days, allowing viable cells to proliferate and form colonies.
-
Fixation and Staining: The medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution such as 10% methanol and 10% acetic acid for 15 minutes. After fixation, the colonies are stained with a 0.5% crystal violet solution for 15-30 minutes.
-
Colony Counting: After rinsing with water and air-drying, the number of colonies containing at least 50 cells is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. PE = (number of colonies formed / number of cells seeded) x 100%. SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Pancreatic cancer cells are seeded in plates and treated with this compound at the desired concentrations for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle cell scraper or trypsin-EDTA.
-
Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence of FITC (Annexin V) and PI is measured for each cell.
-
Data Interpretation: The data is typically displayed as a dot plot, which allows for the quantification of different cell populations based on their staining profile.
In Vivo Orthotopic Pancreatic Cancer Mouse Model
This model involves the implantation of cancer cells into the pancreas of an immunocompromised or syngeneic mouse to study tumor growth, metastasis, and the efficacy of therapeutic agents in a more physiologically relevant context.[1][7]
Detailed Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) for human pancreatic cancer cell lines or syngeneic mice (e.g., C57BL/6) for murine pancreatic cancer cell lines (e.g., Panc-02, KPC) are used.
-
Cell Preparation: Pancreatic cancer cells are cultured, harvested, and resuspended in a sterile solution, such as PBS or Matrigel, at a specific concentration (e.g., 1 x 10^6 cells in 50 µL).
-
Surgical Procedure: The mouse is anesthetized, and a small incision is made in the left upper abdominal quadrant to expose the pancreas. The cell suspension is carefully injected into the tail or head of the pancreas using a fine-gauge needle.
-
Closure: The peritoneum and skin are sutured closed.
-
Tumor Monitoring: Tumor growth is monitored over time using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if cells are engineered to express luciferase).
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via smart radiotherapy biomaterials) and/or radiotherapy.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and other organs are harvested for analysis, including tumor volume and weight measurements, histology, and immunohistochemistry.
Immunohistochemistry (IHC) for CD4+ and CD8+ T-Cells
This technique is used to visualize the presence and localization of CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes within the tumor microenvironment.[6][8]
Detailed Protocol:
-
Tissue Preparation: Tumors from the in vivo studies are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a graded series of alcohol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens. This is typically done by heating the slides in a citrate buffer.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: The slides are incubated with primary antibodies specific for CD4 and CD8.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied. A chromogen substrate (e.g., DAB) is then added, which produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopy and Analysis: The slides are examined under a microscope, and the number and distribution of CD4+ and CD8+ T-cells within the tumor are quantified.
Conclusion
This compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to directly target key oncogenic drivers like KRAS and modulate the tumor immune microenvironment through the inhibition of CSF-1R provides a strong rationale for its clinical development. The induction of apoptosis and enhancement of anti-tumor immunity further contribute to its therapeutic potential. While the publicly available quantitative data on this compound's potency is currently limited, the preclinical studies to date provide a solid foundation for its ongoing investigation in clinical trials. This technical guide summarizes the current understanding of this compound's molecular targets and provides a framework for researchers and drug development professionals to further explore its therapeutic applications in oncology.
References
- 1. Video: Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer [app.jove.com]
- 2. 2.7. Apoptosis Assay [bio-protocol.org]
- 3. Flavocure Biotech Announces FDA Clearance of IND Application for this compound (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]
- 4. Clonogenic cell survival assays [bio-protocol.org]
- 5. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. w3.aapm.org [w3.aapm.org]
- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide on Flavonoid Interaction with the ACE2 Receptor
Introduction
While specific research on the interaction between Caflanone and the Angiotensin-Converting Enzyme 2 (ACE2) receptor is not presently available in peer-reviewed literature, a growing body of evidence investigates the broader class of flavonoids as potential modulators of ACE2. This guide provides a comprehensive overview of the current understanding of flavonoid-ACE2 interactions, with a focus on the methodologies used to characterize these interactions and the potential implications for drug development, particularly in the context of SARS-CoV-2.
The ACE2 receptor, a key enzyme in the renin-angiotensin system (RAS), plays a critical role in regulating blood pressure and inflammation.[1][2] It has also been identified as the primary entry point for SARS-CoV-2 into human cells, making it a significant target for therapeutic intervention.[1][3][4] Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities and have been explored for their potential to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.[3]
This document details the common experimental approaches to studying flavonoid-protein interactions, summarizes the known interactions of specific flavonoids with the ACE2 receptor, and outlines the associated signaling pathways.
Quantitative Data on Flavonoid-Protein Interactions
The binding affinity of flavonoids to proteins can be quantified using various biophysical techniques. The equilibrium dissociation constant (K D ), inhibition constant (K i ), and IC 50 values are common metrics used to express the strength of these interactions. The following table summarizes representative data for the interaction of various flavonoids with protein targets, illustrating the range of binding affinities observed.
| Flavonoid | Protein Target | Method | Binding Affinity (K D ) | Reference |
| Quercetin | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | 63 ± 0.03 nM | [5] |
| Kaempferol | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | 37 ± 0.07 nM | [5] |
| Luteolin | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | In the µM range | [5] |
| Resveratrol | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | In the µM range | [5] |
Note: Data specific to flavonoid binding with the ACE2 receptor is still emerging. The data presented here for Human Serum Albumin (HSA) is illustrative of the methodologies used to obtain quantitative binding data for flavonoid-protein interactions.
Experimental Protocols
The study of flavonoid-ACE2 interactions involves a multi-faceted approach, combining computational and experimental methods to elucidate binding mechanisms and functional effects.
Molecular Docking
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[6]
-
Objective: To identify potential binding sites of flavonoids on the ACE2 receptor and to estimate the binding energy of the interaction.
-
Methodology:
-
Preparation of Receptor Structure: The 3D structure of the human ACE2 receptor is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and hydrogen atoms are added.
-
Preparation of Ligand Structure: The 2D or 3D structure of the flavonoid is prepared. This includes assigning correct bond orders, and protonation states, and generating a low-energy 3D conformation.
-
Docking Simulation: A docking algorithm is used to systematically explore various conformations of the flavonoid within the defined binding site of the ACE2 receptor. The algorithm scores the different poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the flavonoid and the amino acid residues of ACE2.[6]
-
Fluorescence Quenching Assay
This spectroscopic technique is widely used to study the binding of small molecules to proteins by monitoring changes in the intrinsic fluorescence of the protein.[7][8][9]
-
Objective: To determine the binding affinity and quenching mechanism of a flavonoid to the ACE2 receptor.
-
Methodology:
-
Sample Preparation: A solution of purified ACE2 protein is prepared in a suitable buffer. A stock solution of the flavonoid is also prepared.
-
Fluorescence Measurement: The fluorescence emission spectrum of the ACE2 solution is recorded upon excitation at a wavelength typically around 280 nm (to excite tryptophan and tyrosine residues).
-
Titration: Aliquots of the flavonoid stock solution are incrementally added to the ACE2 solution. After each addition, the mixture is incubated to reach equilibrium, and the fluorescence emission spectrum is recorded.
-
Data Analysis: The decrease in fluorescence intensity (quenching) is analyzed using the Stern-Volmer equation to determine the quenching constant. Further analysis can reveal the binding constant (K b ) and the number of binding sites.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions.[5][7][8]
-
Objective: To determine the kinetics (association and dissociation rates) and affinity of flavonoid binding to the ACE2 receptor.
-
Methodology:
-
Immobilization: The purified ACE2 protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing the flavonoid is flowed over the sensor surface. The binding of the flavonoid to the immobilized ACE2 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association rate (k a ) is determined from the initial phase of the binding curve, and the dissociation rate (k d ) is determined from the decay of the signal when the flavonoid solution is replaced with a buffer. The equilibrium dissociation constant (K D ) is calculated as k d /k a .[5]
-
Signaling Pathways and Experimental Workflows
ACE2 Signaling and SARS-CoV-2 Entry
The interaction of the SARS-CoV-2 spike protein with the ACE2 receptor triggers a cascade of events leading to viral entry. Flavonoids are being investigated for their potential to disrupt this process.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Natural Flavonoids as Potential Angiotensin-Converting Enzyme 2 Inhibitors for Anti-SARS-CoV-2 [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Silico Docking of Caflanone: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caflanone, a flavonoid derived from the cannabis plant, has garnered significant interest within the scientific community for its potential therapeutic applications, including antiviral and anti-inflammatory properties. Central to understanding its mechanism of action are in silico molecular docking studies, which computationally predict the binding affinity and interaction between this compound and its protein targets. This technical guide provides an in-depth overview of these docking studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Data Presentation: this compound-Protein Binding Affinities
Molecular docking simulations provide crucial quantitative data, primarily in the form of binding energies, which indicate the strength of the interaction between a ligand (this compound) and its target protein. Lower binding energies suggest a more stable and favorable interaction. The following table summarizes the reported binding affinities of this compound with key protein targets.
| Target Protein | PDB ID | Ligand | Software | Binding Energy (kcal/mol) |
| Angiotensin-Converting Enzyme 2 (ACE2) | 6M0J | This compound | AutoDock Vina | -8.2 |
| SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | This compound | AutoDock Vina | -7.9 |
| Papain-Like Protease (PLpro) | 6W9C | This compound | AutoDock Vina | -7.5 |
Experimental Protocols: Molecular Docking of this compound
The following protocol outlines a generalized yet detailed methodology for performing in silico docking studies of this compound with its target proteins, based on common practices in the field using AutoDock Vina.
Preparation of the Target Protein
-
Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.
-
Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval: The 2D or 3D structure of this compound is obtained from a chemical database such as PubChem.
-
Energy Minimization: The ligand's structure is energy-minimized to obtain a stable, low-energy conformation. This is typically done using force fields like MMFF94.
-
Torsional Degrees of Freedom: The rotatable bonds in the this compound molecule are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structure is also saved in the PDBQT file format.
Molecular Docking with AutoDock Vina
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to explore different binding poses.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.
-
Scoring and Analysis: AutoDock Vina calculates the binding affinity (in kcal/mol) for the most favorable binding poses. The results are then analyzed to identify the pose with the lowest binding energy and to visualize the interactions between this compound and the amino acid residues of the target protein.
Visualization of Workflows and Pathways
Experimental Workflow: In Silico Docking
The following diagram illustrates the typical workflow for an in silico molecular docking study.
Signaling Pathway: Potential Modulation by this compound
While direct evidence linking this compound to the Wnt/β-catenin signaling pathway is still emerging, many flavonoids are known to modulate this pathway, which is crucial in cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is implicated in various diseases, including cancer. The diagram below illustrates a simplified representation of the canonical Wnt/β-catenin signaling pathway.
Conclusion
In silico docking studies are a powerful tool for elucidating the potential molecular interactions of natural compounds like this compound. The data presented in this guide highlight its promising binding affinities for viral and host proteins, suggesting a molecular basis for its observed biological activities. The provided experimental protocol offers a standardized approach for researchers to conduct similar computational investigations. Further research, including in vitro and in vivo studies, is necessary to validate these computational predictions and to fully understand the therapeutic potential of this compound and its role in modulating key signaling pathways.
Caflanone's Attenuation of the Cytokine Storm: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytokine Release Syndrome (CRS), or "cytokine storm," is a life-threatening systemic inflammatory response characterized by the rapid and excessive release of pro-inflammatory cytokines. This hyperinflammation can lead to widespread tissue damage, multi-organ failure, and death. Caflanone (also known as FBL-03G), a non-cannabinoid, non-psychoactive flavonoid derivative of Cannabis sativa, has emerged as a potential therapeutic agent for mitigating the cytokine storm. This document provides a technical overview of the current understanding of this compound's effect on cytokine storms, including its proposed mechanisms of action, a summary of available data, and a discussion of the experimental approaches used to evaluate its efficacy. While specific quantitative data on this compound's direct cytokine inhibition is not yet publicly available, this paper synthesizes the existing preclinical evidence and places it within the broader context of flavonoid anti-inflammatory activity.
Introduction to Cytokine Storm and the Therapeutic Rationale for this compound
A cytokine storm is a severe immune reaction where the body releases an excessive amount of cytokines into the blood too quickly.[1][2] Cytokines are small proteins that act as messengers between cells and play a crucial role in the immune response. However, in a cytokine storm, this signaling becomes uncontrolled, leading to a dangerous cascade of inflammation. Key pro-inflammatory cytokines implicated in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3]
Flavonoids, a class of naturally occurring polyphenolic compounds, are known for their anti-inflammatory and antioxidant properties. This compound, as a novel flavonoid derivative, is being investigated for its potential to modulate the inflammatory pathways that lead to cytokine storms. Preclinical studies suggest that this compound may inhibit the production of several key pro-inflammatory cytokines, making it a promising candidate for further investigation in the context of CRS.[4][5]
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of flavonoids, and by extension this compound, are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., from pathogens or other cytokines), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Flavonoids are thought to inhibit this pathway at multiple points. They may directly inhibit the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This would result in NF-κB being retained in the cytoplasm and a subsequent reduction in the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the cellular response to a wide range of stimuli, including stress and inflammatory cytokines. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors, such as Activator Protein-1 (AP-1). AP-1, in turn, regulates the expression of various genes, including those encoding for pro-inflammatory cytokines.
The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Flavonoids have been shown to modulate these pathways, although the specific effects can vary. In the context of inflammation, flavonoids may inhibit the phosphorylation and activation of key kinases in the JNK and p38 MAPK pathways, thereby reducing the activation of AP-1 and the subsequent production of pro-inflammatory cytokines.
Summary of Preclinical Data on this compound's Cytokine Inhibition
While specific IC50 values and detailed dose-response curves for this compound's inhibition of individual cytokines are not publicly available, preclinical in silico and in vitro studies have provided qualitative evidence of its potential.[4][5] These studies suggest that this compound can inhibit the release of a range of pro-inflammatory cytokines.
Table 1: Summary of this compound's Reported Effects on Pro-inflammatory Cytokines
| Cytokine | Reported Effect | Study Type | Reference |
| TNF-α | Inhibition | In silico, In vitro | [4][5] |
| IL-1β | Inhibition | In silico, In vitro | [4][5] |
| IL-6 | Inhibition | In silico, In vitro | [4][5] |
| IL-8 | Inhibition | In silico, In vitro | [4] |
| Mip-1α | Inhibition | In silico, In vitro | [4] |
Note: This table is based on qualitative reports from existing literature. Quantitative data (e.g., IC50 values) is not currently available.
Experimental Protocols for Assessing Cytokine Inhibition
The evaluation of a compound's ability to inhibit cytokine production typically involves a series of in vitro and in vivo experiments. While specific protocols for this compound have not been published, the following represents a standard workflow for assessing the anti-inflammatory properties of a novel compound.
In Vitro Cytokine Release Assay
This is a common initial step to determine the direct effect of a compound on cytokine production by immune cells.
Objective: To quantify the inhibition of cytokine release from immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines like RAW 264.7) after stimulation with an inflammatory agent in the presence of the test compound.
General Methodology:
-
Cell Culture: Immune cells are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to the cell cultures to induce cytokine production. A vehicle control (without this compound) and a negative control (without LPS) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release into the supernatant (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the stimulated vehicle control. An IC50 value (the concentration of the compound that inhibits 50% of the cytokine release) can then be determined.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
Objective: To determine if this compound inhibits the activation of signaling proteins (e.g., IκBα, p38, JNK) in response to an inflammatory stimulus.
General Methodology:
-
Cell Treatment: Immune cells are treated with this compound and/or an inflammatory stimulus as described in the cytokine release assay.
-
Cell Lysis: At specific time points, the cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on their activation.
Future Directions and Clinical Perspective
The preliminary preclinical data for this compound are promising, suggesting a potential role in mitigating the cytokine storm. However, further research is crucial to fully elucidate its therapeutic potential. Key future directions include:
-
Quantitative In Vitro Studies: Dose-response studies to determine the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines are necessary.
-
In Vivo Models of Cytokine Storm: The efficacy of this compound needs to be evaluated in animal models of CRS, such as LPS-induced endotoxemia or models of sepsis.
-
Detailed Mechanistic Studies: Further investigation into the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways is warranted.
-
Clinical Trials: Flavocure Biotech has received FDA clearance for an Investigational New Drug (IND) application to initiate a Phase I clinical trial of this compound (FBL-03G) for the treatment of pancreatic cancer.[6] While focused on oncology, these trials will provide valuable information on the safety, tolerability, and pharmacokinetic profile of this compound in humans, which will be critical for its potential development for inflammatory conditions.
Conclusion
This compound represents a promising new therapeutic candidate for the management of cytokine storm. Its proposed mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, is well-aligned with our current understanding of the molecular drivers of hyperinflammation. While the publicly available data is currently limited, the existing preclinical evidence strongly supports further investigation into the anti-inflammatory and cytokine-inhibiting properties of this novel flavonoid. As more quantitative data from in vitro and in vivo studies become available, a clearer picture of this compound's therapeutic potential will emerge, paving the way for its potential clinical application in a range of inflammatory diseases.
References
- 1. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fluorinated cannabinoid analogs modulate cytokine expression in human C20 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioSpace News Archive [biospace.com]
- 4. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mycannabis.com [mycannabis.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Caflanone FBL-03G
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the synthesis and purification of Caflanone (FBL-03G), a non-psychoactive flavonoid derivative of Cannabis sativa. This compound is a promising therapeutic agent for pancreatic cancer, currently under clinical investigation. While the specific chemical synthesis protocol is proprietary, this note outlines the publicly available information regarding its isolation, multi-step purification process, and analytical characterization. Furthermore, it includes protocols for the application of FBL-03G in preclinical research, based on published studies, and summarizes key experimental data.
Introduction to this compound (FBL-03G)
This compound (FBL-03G) is the unnatural isomer of cannflavin B, a flavonoid metabolite found in cannabis.[1][2] It is a non-cannabinoid, non-psychoactive compound that has demonstrated significant therapeutic potential in preclinical models of pancreatic cancer.[2][3] FBL-03G was initially derived from an endemic, flavonoid-rich strain of Cannabis Sativa discovered in Jamaica.[4][5] Due to its potential, Flavocure Biotech Inc. has developed a proprietary synthesis method to produce commercial quantities for clinical studies.[4][6] The U.S. Food and Drug Administration (FDA) has granted FBL-03G Orphan Drug Designation for the treatment of pancreatic cancer, and it is proceeding to Phase I clinical trials.[6][7][8]
The primary mechanisms of action for FBL-03G include the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1-R) on tumor-associated macrophages and the potent suppression of KRAS expression, a frequent and difficult-to-treat mutation in pancreatic cancer.[1][7] These actions lead to increased cancer cell apoptosis and a reduction in tumor growth, demonstrating potential for treating both localized and metastatic disease.[3][7]
Synthesis and Isolation Approach
The exact chemical synthesis pathway for FBL-03G remains proprietary to Flavocure Biotech.[6] However, the initial development involved a bioactivity-guided isolation approach from a unique Cannabis sativa strain.[2] This process involves isolating and screening multiple flavonoid compounds to identify the most potent therapeutic agent.[2]
Purification Protocol
The purification of FBL-03G from its natural source or synthetic reaction mixture is critical to achieving the high degree of purity required for clinical use. A multi-step chromatographic process is employed to separate FBL-03G from other closely related flavonoids and impurities.[9] A purity of 98.7% has been achieved using these methods.[2]
Detailed Methodology
Objective: To purify FBL-03G to >98.5% purity.
Materials:
-
Crude FBL-03G extract or synthetic reaction mixture.
-
Silica gel (for normal-phase and flash chromatography).
-
C18-functionalized silica gel (for reverse-phase chromatography).
-
Solvents: Hexanes, Ethyl Acetate, Methanol, Acetonitrile, Water (HPLC grade).
-
HPLC system with a preparative column.
-
Rotary evaporator.
-
Fraction collector.
Protocol:
-
Initial Separation (Flash Chromatography):
-
Dissolve the crude material in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Elute the column with a gradient of increasing polarity (increasing the percentage of Ethyl Acetate).
-
Collect fractions and analyze using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Pool the relevant fractions and concentrate using a rotary evaporator.
-
-
Normal-Phase Column Chromatography:
-
Further purify the pooled fractions from the previous step using normal-phase silica gel column chromatography with a refined solvent gradient to achieve better separation from closely eluting impurities.[9]
-
-
Reverse-Phase Column Chromatography:
-
For compounds requiring orthogonal separation, dissolve the product from the normal-phase step in a suitable solvent and load it onto a C18 reverse-phase column.[9]
-
Elute with a polar mobile phase gradient (e.g., decreasing gradient of Water:Acetonitrile).
-
Collect and pool fractions containing FBL-03G.
-
-
Final Polishing (HPLC):
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC).[9][10]
-
Dissolve the semi-purified compound and inject it into the HPLC system.
-
Elute with an optimized mobile phase (e.g., an isocratic or gradient method with Acetonitrile and Water).
-
Collect the peak corresponding to FBL-03G.
-
Evaporate the solvent to yield the final, highly purified product.
-
-
Analytical Characterization:
Mechanism of Action
FBL-03G exerts its anti-tumor effects through a multi-faceted approach primarily targeting the tumor microenvironment and key oncogenic pathways.[1] Its mechanism is believed to be mediated by the immune system, leading to the potential for an abscopal effect, where local treatment results in the regression of distant tumors.[9][12]
Experimental Data and Application Protocols
Summary of Preclinical Data
The following tables summarize key quantitative findings from preclinical studies of FBL-03G.
Table 1: In Vitro Efficacy of FBL-03G in Pancreatic Cancer Cells
| Treatment Group | Concentration | Effect | Source |
|---|---|---|---|
| FBL-03G + Radiotherapy | 1 µM FBL-03G + 4 Gy | Synergistic decrease in cancer cell proliferation | [2][13] |
| FBL-03G | 4 µM | More effective at killing cancer cells than 4 Gy radiotherapy |[2][13] |
Table 2: In Vivo Efficacy of FBL-03G in Pancreatic Cancer Mouse Models
| Delivery Method | FBL-03G Dose | Outcome | Source |
|---|---|---|---|
| Smart Radiotherapy Biomaterial (SRB) | 200 µg | Delayed tumor growth by ~3-fold vs. control | [12] |
| Smart Radiotherapy Biomaterial (SRB) | 100 µg | Significantly boosts abscopal effect | [11] |
| Smart Radiotherapy Biomaterial (SRB) | Not specified | Significant survival increase (p < 0.05) up to 60 days | [9][12] |
| Smart Radiotherapy Biomaterial (SRB) | 100, 200, or 300 µg | Significant survival increase (p < 0.0001) vs. radiotherapy alone |[3][10] |
Protocol: In Vitro Clonogenic Survival Assay
Objective: To assess the synergistic effect of FBL-03G and radiotherapy on pancreatic cancer cell survival.
Materials:
-
Panc-02 or KPC pancreatic cancer cells.
-
Complete cell culture medium (e.g., DMEM or RPMI).
-
FBL-03G (98.7% purity), dissolved in DMSO to create a stock solution.[2]
-
6-well culture plates.
-
X-ray irradiator.
-
Crystal Violet staining solution.
Protocol:
-
Seed pancreatic cancer cells in 6-well plates at a density determined to yield 50-150 colonies per well and allow them to attach overnight.
-
Prepare working solutions of FBL-03G in complete medium at final concentrations of 0 µM (vehicle control), 1 µM, and 4 µM.
-
Aspirate the overnight medium and replace it with the FBL-03G-containing medium or vehicle control. Incubate for 24 hours.
-
Expose the designated plates to a single dose of 4 Gy radiation.[2] Leave non-irradiated control plates shielded.
-
After irradiation, replace the medium in all wells with fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies form.
-
Fix the colonies with methanol and stain with 0.5% Crystal Violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the cell survival fraction for each treatment group relative to the untreated control.
Protocol: Preparation of FBL-03G-Loaded Smart Radiotherapy Biomaterials (SRBs)
Objective: To prepare implantable biomaterials for the sustained in vivo delivery of FBL-03G.
Materials:
-
Poly(lactic-co-glycolic) acid (PLGA).[12]
-
Purified FBL-03G.
-
A suitable solvent (e.g., Acetone or DMSO).[2]
-
Molding equipment or extrusion system to form SRBs of the desired size.
Protocol:
-
Dissolve a defined amount of PLGA polymer in a minimal volume of solvent.
-
Weigh the desired amount of FBL-03G (e.g., 100 µg, 200 µg) and dissolve it completely in the PLGA solution.[10][12]
-
Cast the mixture into a mold or use an appropriate fabrication method to create small, implantable depots (e.g., cylindrical rods or spheres).
-
Allow the solvent to fully evaporate under vacuum, resulting in a solid polymer matrix with encapsulated FBL-03G.
-
The resulting SRBs can be implanted directly into tumors in animal models using a brachytherapy needle.[11] This allows for the slow, sustained release of FBL-03G at the tumor site as the polymer degrades.[12]
References
- 1. This compound (Flavocure Biotech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healtheuropa.com [healtheuropa.com]
- 5. terpenesandtesting.com [terpenesandtesting.com]
- 6. healtheuropa.com [healtheuropa.com]
- 7. Flavocure Biotech Announces FDA Clearance of IND Application for this compound (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]
- 8. flavocure.com [flavocure.com]
- 9. This compound | 199167-23-2 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. w3.aapm.org [w3.aapm.org]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols for the Analytical Characterization of Caflanone
These application notes provide detailed methodologies for the analytical characterization of Caflanone (5,7-dihydroxy-3,6,8-trimethoxyflavone), a flavonoid with potential therapeutic properties. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a polymethoxylated flavone that has garnered interest for its potential biological activities. Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various matrices, from plant extracts to biological samples. This document outlines standard protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Systematic Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-phenyl-4H-chromen-4-one | - |
| Chemical Formula | C₁₈H₁₆O₇ | |
| Molecular Weight | 344.32 g/mol | |
| Exact Mass | 344.08960285 Da |
Table 2: Chromatographic and Spectroscopic Data for this compound Characterization
| Parameter | Method | Typical Value | Notes |
| Retention Time (t_R_) | HPLC-UV | Compound- and method-dependent | A typical starting point for method development would be a C18 column with a water/acetonitrile gradient. |
| UV-Vis λ_max_ | UV-Vis Spectroscopy (in Methanol) | Band I: ~330-350 nm, Band II: ~270-280 nm | Flavonoids typically exhibit two major absorption bands. |
| Parent Ion [M+H]⁺ (m/z) | LC-MS (ESI+) | 345.0973 | Calculated for C₁₈H₁₇O₇⁺ |
| ¹H NMR (δ ppm) | NMR Spectroscopy | Data for structurally similar flavonoids is available as a reference. | Specific shifts are dependent on the solvent used. |
| ¹³C NMR (δ ppm) | NMR Spectroscopy | Data for structurally similar flavonoids is available as a reference. | Specific shifts are dependent on the solvent used. |
Experimental Protocols
The following are detailed protocols for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general method for the separation and quantification of this compound using HPLC with UV detection.
3.1.1. Materials and Reagents
-
This compound standard (or a well-characterized extract)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid (or another suitable modifier)
-
0.22 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3.1.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm and 340 nm
3.1.4. Sample Preparation
-
Accurately weigh and dissolve the this compound standard or extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards in the desired concentration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
3.1.5. Data Analysis
-
Identify the this compound peak based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify this compound in unknown samples using the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for the identification and confirmation of this compound using LC-MS.
3.2.1. Materials and Reagents
-
As per HPLC-UV protocol, but with LC-MS grade solvents.
3.2.2. Instrumentation
-
UPLC or HPLC system
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF, Triple Quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
3.2.3. Chromatographic and MS Conditions
-
Chromatographic conditions: Similar to the HPLC-UV method, but with a proportionally adjusted flow rate for the smaller column diameter (e.g., 0.3-0.5 mL/min).
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 100-500
-
Fragmentation (for MS/MS): Use varying collision energies (e.g., 10-40 eV) to obtain fragment ions.
3.2.4. Sample Preparation
-
As per the HPLC-UV protocol, with final concentrations typically in the ng/mL to low µg/mL range.
3.2.5. Data Analysis
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ of this compound (345.0973).
-
Confirm the identity by comparing the retention time and mass spectrum with a standard or with theoretical values.
-
Analyze the MS/MS fragmentation pattern to provide further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
3.3.1. Materials and Reagents
-
Purified this compound sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)
-
NMR tubes
3.3.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
3.3.3. Sample Preparation
-
Dissolve the purified this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
3.3.4. Data Acquisition
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra according to standard instrument procedures.
-
Reference the spectra to the residual solvent peak.
3.3.5. Data Analysis
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the protons and carbons based on their multiplicity, coupling constants, and correlations in the 2D spectra.
UV-Vis Spectroscopy
This protocol describes how to obtain the UV-Vis absorption spectrum of this compound.
3.4.1. Materials and Reagents
-
Purified this compound sample
-
Spectroscopic grade methanol
-
Quartz cuvettes
3.4.2. Instrumentation
-
UV-Vis spectrophotometer
3.4.3. Sample Preparation
-
Prepare a stock solution of this compound in methanol of a known concentration.
-
Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
3.4.4. Data Acquisition
-
Use methanol as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum of the this compound solution over a wavelength range of 200-600 nm.
3.4.5. Data Analysis
-
Identify the wavelengths of maximum absorbance (λ_max_).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and analytical characterization of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
This proposed pathway is based on the mechanism of action of a structurally similar flavone, "flavone A" (5,7-dihydroxy-3,6,8-trimethoxyflavone), which induces apoptosis in cancer cells.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds
Topic: In Vitro Assay Protocols for Cytotoxicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. In vitro cytotoxicity assays provide essential information on a substance's intrinsic toxicity to cells, helping to determine therapeutic windows and elucidate mechanisms of action. This document provides a detailed overview of standard in vitro protocols applicable for assessing the cytotoxicity of novel compounds, using the example of a hypothetical flavonoid, "Caflanone." Flavonoids are a class of natural compounds known to exhibit a range of biological activities, including cytotoxic effects on cancer cells.[1][2][3] The protocols described herein are broadly applicable to various cell types and novel chemical entities.
Data Presentation
The primary quantitative measure derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. This data is typically presented in a tabular format for clear comparison across different cell lines and exposure times.
Table 1: Illustrative Cytotoxicity Data for a Novel Compound (e.g., this compound) on Various Cancer Cell Lines
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Assay Type |
| Human Colon Cancer (HT-29) | This compound | 48 | 25.5 | MTT Assay |
| Human Breast Cancer (MCF-7) | This compound | 48 | 42.1 | MTT Assay |
| Human Prostate Cancer (PC-3) | This compound | 48 | 18.9 | LDH Assay |
| Human Lung Cancer (A549) | This compound | 72 | 15.3 | MTT Assay |
| Normal Human Dermal Fibroblasts (NHDF) | This compound | 48 | >100 | MTT Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding:
-
Culture cells to be tested in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include control wells: untreated cells (vehicle control) and medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] Loss of membrane integrity is a key indicator of cell death.[5]
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
It is crucial to include control wells for: no cells (medium background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer to induce 100% cytotoxicity).[5]
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the complex signaling pathways potentially modulated by a test compound.
Experimental Workflow Diagrams
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Potential Signaling Pathway
Many flavonoids exert their cytotoxic effects by inducing apoptosis through modulation of key signaling pathways such as the PI3K/Akt and NF-κB pathways.[3][6] Inhibition of these pathways can lead to decreased cell survival and proliferation.
Caption: Potential signaling pathway for flavonoid-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Efficacy Testing of Caflanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caflanone, a flavonoid, has demonstrated significant potential in preclinical research as an anti-inflammatory, anti-cancer, and antiviral agent. Its mechanism of action is believed to involve the modulation of key signaling pathways, including the NF-κB pathway, which plays a central role in inflammation and tumorigenesis. While specific in vivo efficacy data for this compound in widely used animal models remains limited in publicly available literature, its progression to clinical trials for pancreatic cancer indicates the existence of robust preclinical data. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound and other flavonoid compounds in established animal models of inflammation and cancer. The protocols are based on established methodologies for flavonoids and can be adapted for the specific investigation of this compound.
I. Anti-inflammatory Efficacy Testing
A. Carrageenan-Induced Paw Edema Model
This widely used model is a hallmark for the screening of acute anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different inflammatory mediators.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 150-200g for rats, 20-25g for mice).
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: this compound or the vehicle is administered orally (p.o.) via gavage 60 minutes before the induction of inflammation. The positive control is also administered orally.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][2]
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data (Representative for Flavonoids):
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| Flavonoid X | 10 | 0.62 ± 0.03* | 27.1 |
| Flavonoid X | 30 | 0.48 ± 0.02 | 43.5 |
| Flavonoid X | 100 | 0.35 ± 0.02 | 58.8 |
| Indomethacin | 10 | 0.32 ± 0.03** | 62.4 |
*p < 0.05, **p < 0.01 compared to vehicle control.
B. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS), characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine production in the lungs.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25g).
-
Acclimatization: As described for the paw edema model.
-
Grouping:
-
Saline Control
-
LPS + Vehicle
-
LPS + this compound (multiple dose levels, e.g., 25, 50, 100 mg/kg, p.o.)
-
LPS + Dexamethasone (Positive Control, 5 mg/kg, i.p.)
-
-
Drug Administration: this compound or vehicle is administered orally 1 hour before LPS challenge. Dexamethasone is administered intraperitoneally (i.p.).
-
Induction of ALI: Mice are anesthetized, and 50 µL of LPS (1 mg/mL in sterile saline) is administered via intratracheal instillation.[3][4] The control group receives sterile saline.
-
Sample Collection (24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF): Lungs are lavaged with sterile PBS to collect BALF for total and differential cell counts and cytokine analysis (TNF-α, IL-6, IL-1β).
-
Lung Tissue: Lungs are harvested for histopathological examination (H&E staining) and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
-
Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test.
Quantitative Data (Representative for Flavonoids):
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) (Mean ± SEM) | MPO Activity (U/g tissue) (Mean ± SEM) | Lung Wet/Dry Weight Ratio (Mean ± SEM) |
| Saline Control | - | 0.5 ± 0.1 | 0.8 ± 0.2 | 4.2 ± 0.1 |
| LPS + Vehicle | - | 8.2 ± 0.7 | 5.6 ± 0.5 | 6.8 ± 0.3 |
| LPS + Flavonoid Y | 50 | 4.5 ± 0.5 | 3.1 ± 0.4 | 5.1 ± 0.2 |
| LPS + Dexamethasone | 5 | 3.2 ± 0.4 | 2.2 ± 0.3 | 4.8 ± 0.2 |
*p < 0.05, **p < 0.01 compared to LPS + Vehicle group.
II. Anti-Cancer Efficacy Testing
A. Human Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the anti-tumor efficacy of novel compounds.[5]
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Line: A human cancer cell line relevant to this compound's potential therapeutic area (e.g., pancreatic cancer cell line such as PANC-1 or MiaPaCa-2).
-
Tumor Implantation: 1-5 x 10⁶ cancer cells in a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (Width² x Length) / 2.
-
Grouping and Treatment: Once tumors reach the desired size, mice are randomized into groups (n=8-10 per group):
-
Vehicle Control (p.o.)
-
This compound (multiple dose levels, e.g., 50, 100 mg/kg, p.o., daily)
-
Standard-of-Care Chemotherapy (e.g., Gemcitabine for pancreatic cancer)
-
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Body weight (as a measure of toxicity).
-
At the end of the study, tumors are excised for histopathological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis: Tumor growth curves are plotted, and statistical comparisons are made between groups.
Quantitative Data (Representative for Flavonoids in a Xenograft Model):
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Flavonoid Z | 50 | 850 ± 120* | 32.0 |
| Flavonoid Z | 100 | 550 ± 90 | 56.0 |
| Standard Chemotherapy | Varies | 400 ± 70 | 68.0 |
*p < 0.05, **p < 0.01 compared to vehicle control.
III. Voluntary Oral Administration Protocol
For chronic studies, voluntary oral administration can reduce the stress associated with gavage.
Protocol:
-
Jelly Preparation: A drug-incorporated jelly can be prepared using gelatin, a non-caloric sweetener, and flavoring.[6][7]
-
Training: Mice are trained for 3-4 days to voluntarily consume the vehicle jelly.
-
Dosing: The calculated dose of this compound is incorporated into a pre-weighed amount of jelly and provided to the mice.[8]
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Diagram: NF-κB Activation
This compound is hypothesized to exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
B. Experimental Workflow Diagram: In Vivo Efficacy Study
Caption: General experimental workflow for in vivo efficacy studies.
V. Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's efficacy in established animal models of inflammation and cancer. While specific quantitative data for this compound is not yet widely published, the representative data from other flavonoids, combined with the detailed methodologies, provides a strong starting point for researchers. The visualization of the NF-κB signaling pathway and the experimental workflow further aids in the conceptualization and design of these studies. As with any investigational compound, dose-response studies and detailed pharmacokinetic/pharmacodynamic (PK/PD) analyses will be crucial to fully characterize the in vivo therapeutic potential of this compound.
References
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anti-inflammatory properties of dietary flavonoids. | Semantic Scholar [semanticscholar.org]
- 3. jcpjournal.org [jcpjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Caflanone in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caflanone, a flavonoid compound, has demonstrated potential as a radiosensitizer in preclinical cancer models. When used in combination with radiotherapy, this compound may enhance the cytotoxic effects of radiation on tumor cells, potentially leading to improved therapeutic outcomes. These application notes provide a summary of the current understanding of this compound's mechanism of action in radiosensitization and detailed protocols for key in vitro and in vivo experiments to evaluate its efficacy.
Mechanism of Action
The synergistic effect of this compound and radiotherapy is believed to stem from the increased production of intracellular reactive oxygen species (ROS)[1]. Ionizing radiation itself generates ROS, which can damage cellular components, including DNA, leading to cell death[1]. This compound appears to amplify this effect, resulting in a significant increase in intracellular ROS levels. This heightened oxidative stress can overwhelm the cellular antioxidant defense mechanisms, leading to lipid peroxidation, DNA damage, and ultimately, apoptotic cell death[1].
Signaling Pathways Involved
The combination of this compound and radiotherapy impacts several critical cellular signaling pathways. Flavonoids, in general, are known to modulate pathways involved in cell survival, apoptosis, and DNA damage repair. When combined with radiation, these effects can be amplified, leading to enhanced tumor cell killing.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and radiotherapy.
Table 1: In Vitro Efficacy of this compound and Radiotherapy
| Cell Line | Treatment | Survival Fraction (vs. Control) | Fold Reduction in Colonies (Combination vs. Radiation) | Reference |
| 4T1 (Breast Cancer) | Radiation (6 Gy) | - | - | [1] |
| This compound | - | - | [1] | |
| PCAu NPs* + Radiation (6 Gy) | Significant decrease (p=0.0114 vs. radiation) | >10 | [1] | |
| GL261 (Glioblastoma) | Radiation (4 Gy) | - | - | [1] |
| Radiation (6 Gy) | - | - | [1] | |
| PCAu NPs* + Radiation (4 Gy) | Significant decline (p=0.0178 vs. other groups) | - | [1] | |
| PCAu NPs* + Radiation (6 Gy) | Significant decline (p=0.0178 vs. other groups) | ~37 (vs. drug alone) | [1] |
*PCAu NPs: Gold-coated lipo-polymeric hybrid nanoparticles containing this compound.
Table 2: In Vivo Efficacy of this compound and Radiotherapy
| Tumor Model | Treatment | Outcome | Measurement | Reference |
| Glioblastoma (GL261) | PCAu NPs* + Radiation (12 Gy) | Tumor Volume Reduction | Significant (p=0.0008 vs. control) | [1] |
| Increased Survival | Significant (p=0.0128 vs. control) | [1] |
*PCAu NPs: Gold-coated lipo-polymeric hybrid nanoparticles containing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment, measuring long-term reproductive viability.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected toxicity of the treatment (typically 200-1000 cells/well). Allow cells to attach overnight.
-
Treatment:
-
This compound: Treat cells with the desired concentration of this compound for a specified duration (e.g., 24 hours) before irradiation.
-
Radiotherapy: Irradiate the cells with a single dose of radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Combination: Treat cells with this compound for 24 hours, then irradiate.
-
-
Incubation: After treatment, replace the medium with fresh complete medium and incubate the plates for 10-14 days, or until colonies are visible.
-
Fixing and Staining:
-
Wash the plates twice with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
2. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, radiation, or a combination of both, as described for the clonogenic assay.
-
MTT Addition: After the treatment period (e.g., 48-72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
3. DCFH-DA Assay (Intracellular ROS Detection)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with this compound and/or radiotherapy.
-
DCFH-DA Staining:
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
In Vivo Assay
Tumor Growth Delay Study
This study evaluates the effect of the combination treatment on tumor growth in an animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft models with human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., control, this compound alone, radiotherapy alone, combination).
-
-
Treatment Administration:
-
This compound: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Radiotherapy: Deliver a localized dose of radiation to the tumor using a small animal irradiator.
-
-
Monitoring:
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
-
Endpoint and Data Analysis:
-
The study endpoint can be a specific tumor volume or the overall survival of the animals.
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a certain volume compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
The combination of this compound with radiotherapy presents a promising strategy for enhancing cancer treatment. The provided protocols offer a framework for researchers to investigate this synergistic effect further. Rigorous preclinical evaluation using these and other relevant assays is crucial for advancing our understanding and potentially translating these findings into clinical applications.
References
Application Notes and Protocols: Smart Radiotherapy Biomaterials for Caflanone Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilized in over half of all cancer cases.[1] However, its efficacy can be limited by tumor resistance and toxicity to surrounding healthy tissues. The advent of smart radiotherapy biomaterials (SRBs) offers a paradigm shift in treatment, transforming inert medical devices used for image guidance into active, multifunctional therapeutic platforms.[1][2][3] These SRBs are designed to provide sustained, localized delivery of therapeutic payloads directly within the tumor microenvironment, a strategy that can enhance treatment efficacy while minimizing systemic side effects.[2][4] This approach is particularly promising for overcoming physiological barriers that typically limit intravenously administered drugs from reaching the tumor in sufficient concentrations.[2]
This document details the application of SRBs for the controlled release of Caflanone (FBL-03G), a novel, non-psychoactive flavonoid derivative of cannabis.[5][6] this compound has demonstrated significant therapeutic potential in preclinical models of pancreatic cancer, a notoriously difficult-to-treat malignancy.[6][7][8] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for this indication.[6][9] When delivered via SRBs, this compound can act as an in-situ vaccine, stimulating an anti-tumor immune response that is potentially augmented by radiotherapy.[5][7]
The following protocols and data are based on preclinical studies utilizing this compound-loaded SRBs for the treatment of pancreatic cancer.[5]
Data Presentation
Table 1: In-vivo Efficacy of this compound-Loaded SRBs in a Pancreatic Cancer Mouse Model.[5]
| Treatment Group | Key Findings | Statistical Significance |
| Control | Unimpeded tumor growth | - |
| SRB with this compound (200 µg) | Approximately 3-fold delay in tumor growth compared to control. | p < 0.05 |
| Increased infiltration of CD4/CD8+ T-cells in the tumor microenvironment. | Not specified. | |
| Significantly improved survival up to 60 days post-treatment. | p < 0.05 |
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded Smart Radiotherapy Biomaterials (SRBs)
This protocol describes the preparation of biodegradable SRBs from Poly(lactic-co-glycolic acid) (PLGA) loaded with this compound. PLGA is an FDA-approved polymer known for its biocompatibility and tunable degradation rates.[5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (FBL-03G)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Lyophilizer
-
Probe sonicator
-
Centrifuge
Methodology:
-
Preparation of the Organic Phase: Dissolve a specific amount of PLGA and 200 µg of this compound in DCM.[5] The concentration of PLGA will depend on the desired release kinetics.
-
Preparation of the Aqueous Phase: Prepare a solution of PVA in deionized water. The concentration of PVA will influence the particle size and stability of the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase while sonicating on ice to create an oil-in-water emulsion. The sonication parameters (power and duration) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid this compound-loaded PLGA microparticles.
-
Washing and Collection: Centrifuge the microparticle suspension to pellet the particles. Wash the particles multiple times with deionized water to remove residual PVA.
-
Lyophilization: Freeze-dry the washed microparticles to obtain a fine, dry powder of this compound-loaded SRBs.
-
Sterilization: Sterilize the SRBs using an appropriate method, such as gamma irradiation, before in-vivo use.
Protocol 2: In-vivo Evaluation of this compound-Loaded SRBs in a Pancreatic Cancer Xenograft Model
This protocol outlines the procedure for assessing the therapeutic efficacy of this compound-loaded SRBs in a murine model of pancreatic cancer.
Materials:
-
This compound-loaded SRBs
-
Control (empty) SRBs
-
Animal model (e.g., mice with orthotopic or subcutaneous pancreatic tumors)[5]
-
Anesthetic
-
Surgical tools for implantation
-
Radiotherapy equipment
-
Calipers for tumor measurement
-
Flow cytometer
-
Histology equipment
Methodology:
-
Tumor Implantation: Establish pancreatic tumors in mice. For an orthotopic model, surgically implant cancer cells into the pancreas. For a subcutaneous model, inject cancer cells under the skin.[5]
-
SRB Administration: Once tumors reach a palpable size, surgically implant the this compound-loaded SRBs or control SRBs directly into the tumor.[5]
-
Radiotherapy (Optional): For studies investigating the synergistic effect of this compound and radiation, treat the tumors with a clinically relevant dose of radiation.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: Monitor the survival of the mice over a defined period (e.g., 60 days) and record the date of euthanasia based on predefined humane endpoints.[5]
-
Immunophenotyping: At the end of the study, excise the tumors and prepare single-cell suspensions. Use flow cytometry to analyze the infiltration of immune cells, such as CD4+ and CD8+ T-cells.[5]
-
Histological Analysis: Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform histological staining (e.g., H&E, immunohistochemistry for immune cell markers) to visualize the tumor microenvironment.
Visualizations
References
- 1. Smart Radiation Therapy Biomaterials [dspace.mit.edu]
- 2. Smart Radiotherapy Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Smart Radiotherapy Biomaterials for Image-Guided In Situ Cancer Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. w3.aapm.org [w3.aapm.org]
- 6. healtheuropa.com [healtheuropa.com]
- 7. Flavocure Biotech Announces FDA Clearance of IND Application for this compound (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]
- 8. terpenesandtesting.com [terpenesandtesting.com]
- 9. flavocure.com [flavocure.com]
Application Notes and Protocols for Quantifying Caflanone Uptake in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caflanone, a novel flavonoid, has emerged as a promising candidate in oncology research due to its potential anti-proliferative and pro-apoptotic effects on various cancer cell lines. The therapeutic efficacy of any chemotherapeutic agent is contingent upon its bioavailability and uptake into target cells. Therefore, quantifying the intracellular concentration of this compound is a critical step in preclinical drug development. This document provides detailed application notes and experimental protocols for the quantification of this compound uptake in cancer cell lines, assessment of its cytotoxic effects, and investigation of its proposed mechanism of action through the PI3K/Akt signaling pathway.
While specific quantitative data for this compound uptake is still emerging, this guide utilizes data from structurally similar flavonoids as a practical reference. The protocols herein are established methods readily adaptable for the study of this compound.
Data Presentation: Quantitative Analysis of Flavonoid Activity
To facilitate a clear comparison of the cytotoxic effects of flavonoids, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative flavone, structurally similar to this compound, across various cancer cell lines.
Table 1: IC50 Values of a this compound-Analogous Flavone in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 29.5 |
| A549 | Lung Carcinoma | 68.8 |
| HepG2 | Hepatocellular Carcinoma | 41.9 |
| A2780cis | Ovarian Cancer (Cisplatin-resistant) | 27.4 |
Note: The IC50 values presented are for 3-O-methylquercetin, a flavonoid with structural similarities to this compound, and are derived from published studies.[1] These values should be considered as illustrative examples for the purpose of this application note.
Table 2: Hypothetical this compound Uptake in Cancer Cell Lines
| Cancer Cell Line | Incubation Time (hours) | Intracellular this compound Concentration (ng/10^6 cells) |
| MDA-MB-231 | 1 | 50 |
| 4 | 180 | |
| 24 | 350 | |
| A549 | 1 | 35 |
| 4 | 150 | |
| 24 | 280 | |
| HepG2 | 1 | 45 |
| 4 | 170 | |
| 24 | 320 |
Note: This table presents hypothetical data to illustrate the expected outcomes of the quantitative uptake protocol described below.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound Uptake by High-Performance Liquid Chromatography (HPLC)
This protocol details the extraction and quantification of this compound from cancer cells.
Materials:
-
This compound standard
-
Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), acidified with 0.1% HCl
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Cell scraper
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 1, 4, 24 hours).
-
-
Cell Lysis and Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of acidified methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Preparation for HPLC:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can consist of a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-50% B; 20-25 min, 50-95% B; 25-30 min, 95% B, followed by re-equilibration.
-
Set the flow rate to 1.0 mL/min and the injection volume to 20 µL.
-
Detect this compound at its maximum absorbance wavelength (determined by UV-Vis spectroscopy).
-
Prepare a standard curve using known concentrations of this compound to quantify the amount in the cell extracts.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound in ng per 10^6 cells based on the standard curve.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5 x 10^3 to 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Live cells are Annexin V- and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V- and PI-positive.
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for quantifying intracellular this compound.
Caption: this compound's proposed mechanism of action.
References
Application Notes & Protocols: Investigating Caflanone Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caflanone, a synthetic flavonoid, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. However, the development of drug resistance remains a significant hurdle in cancer therapy. Understanding the molecular mechanisms underlying this compound resistance is crucial for developing effective long-term treatment strategies. Lentiviral-mediated gene expression is a powerful tool for studying drug resistance by enabling the stable overexpression or knockdown of specific genes hypothesized to be involved in the resistance phenotype.
These application notes provide a comprehensive framework for utilizing lentiviral transduction to establish a this compound-resistant cell line model and to investigate the functional role of a candidate gene, in this hypothetical case, the ATP-binding cassette (ABC) transporter ABCG2, a known multidrug resistance pump.
Hypothesized Mechanism of Resistance
We hypothesize that the overexpression of the ABCG2 transporter is a key mechanism of resistance to this compound. ABCG2 is an efflux pump that can actively transport a wide range of xenobiotics, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. This model proposes that increased expression of ABCG2 in cancer cells leads to enhanced efflux of this compound, resulting in a drug-resistant phenotype.
Experimental Design & Workflow
The overall experimental workflow is designed to create a this compound-resistant cell line through lentiviral overexpression of ABCG2 and then to characterize the resulting phenotype.
Figure 1: Experimental workflow for generating and characterizing a this compound-resistant cell line.
Signaling Pathway
The proposed mechanism of resistance involves the direct efflux of this compound by the ABCG2 transporter, preventing it from reaching its intracellular targets and inducing apoptosis.
Figure 2: Hypothesized role of ABCG2 in this compound efflux and resistance.
Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of high-titer lentiviral particles by transient transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (e.g., pLenti-CMV-ABCG2-Puro)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm PVDF syringe filters
-
Ultracentrifuge
Procedure:
-
Day 1: Cell Seeding
-
Seed 1 x 10^7 HEK293T cells in a 15 cm dish in DMEM with 10% FBS.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In Tube A, mix 10 µg of the transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.
-
In Tube B, add 60 µL of Lipofectamine 3000 to 1.5 mL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Media Change
-
After 16 hours, replace the transfection medium with 15 mL of fresh DMEM with 10% FBS.
-
-
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm PVDF filter.
-
Add 15 mL of fresh medium to the cells and collect again at 72 hours post-transfection.
-
Pool the harvests.
-
-
Viral Concentration (Optional but Recommended)
-
Concentrate the viral supernatant by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of PBS or DMEM.
-
Aliquot and store at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium
-
Lentiviral particles (from Protocol 1)
-
Polybrene (8 mg/mL stock)
Procedure:
-
Day 1: Cell Seeding
-
Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Incubate overnight.
-
-
Day 2: Transduction
-
Prepare viral dilutions in complete medium.
-
Add polybrene to the viral dilutions to a final concentration of 8 µg/mL.
-
Remove the medium from the cells and add the virus-containing medium.
-
Incubate for 24 hours.
-
-
Day 3: Media Change
-
Replace the virus-containing medium with fresh complete medium.
-
Protocol 3: Selection and Expansion of Transduced Cells
Materials:
-
Transduced cells (from Protocol 2)
-
Complete growth medium
-
Puromycin (determine the optimal concentration with a kill curve beforehand)
Procedure:
-
Day 1: Start Selection
-
48 hours post-transduction, replace the medium with complete medium containing the appropriate concentration of puromycin.
-
-
Ongoing: Selection and Expansion
-
Replace the selection medium every 2-3 days.
-
Monitor the cells for death of non-transduced cells.
-
Once resistant colonies appear, expand them into a stable cell line.
-
-
Validation of Overexpression
-
Confirm the overexpression of ABCG2 via Western blot or qPCR.
-
Protocol 4: Determination of this compound IC50
Materials:
-
Wild-type and ABCG2-overexpressing cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Day 1: Cell Seeding
-
Seed 5,000 cells per well in a 96-well plate for both wild-type and ABCG2-overexpressing cells.
-
Incubate overnight.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the cells. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Day 4/5: Viability Assay
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Read the plate on a luminometer or spectrophotometer.
-
Calculate the IC50 values using non-linear regression analysis.
-
Data Presentation
Table 1: this compound IC50 Values in Wild-Type vs. ABCG2-Overexpressing Cells
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Wild-Type (WT) | 15.2 ± 1.8 | 1.0 |
| ABCG2-Overexpressing (ABCG2-OE) | 128.5 ± 9.3 | 8.5 |
Table 2: Apoptosis in Response to this compound Treatment (50 µM)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| Wild-Type (WT) | 65.7 ± 5.1 |
| ABCG2-Overexpressing (ABCG2-OE) | 12.3 ± 2.4 |
Table 3: Intracellular this compound Accumulation
| Cell Line | Relative Fluorescence Units (RFU) |
| Wild-Type (WT) | 8750 ± 620 |
| ABCG2-Overexpressing (ABCG2-OE) | 1530 ± 210 |
Conclusion
These application notes provide a detailed guide for using lentiviral transduction to investigate this compound resistance. The provided protocols and hypothetical data demonstrate how overexpression of the ABCG2 transporter can confer resistance to this compound by increasing its efflux from the cell. This experimental framework can be adapted to study other potential mechanisms of drug resistance and to screen for compounds that can overcome this resistance. The use of lentiviral vectors is a versatile and powerful approach for elucidating the complex molecular mechanisms underlying drug resistance in cancer.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Caflanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Caflanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic targets?
This compound (FBL-03G) is a flavonoid derived from a unique strain of Cannabis sativa.[1] It has demonstrated significant therapeutic potential in preclinical studies, particularly in the treatment of pancreatic cancer, for which it has received Orphan Drug Designation from the FDA.[1] Its mechanisms of action include anti-inflammatory effects through direct enzyme inhibition and modulation of cellular signaling pathways.[2] Additionally, this compound has shown potential in inhibiting viral entry factors.[3]
Q2: Why does this compound exhibit poor bioavailability?
Like many flavonoids, this compound's low oral bioavailability is primarily attributed to its poor aqueous solubility and susceptibility to first-pass metabolism in the gastrointestinal tract and liver.[4][5][6] These factors limit its absorption into the systemic circulation, thereby reducing its therapeutic efficacy when administered orally.
Q3: What are the primary strategies to overcome the poor bioavailability of this compound?
Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of this compound. These approaches aim to increase its solubility, improve its dissolution rate, and protect it from metabolic degradation.[4][6] Key strategies include:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can significantly improve its solubility and absorption.[7]
-
Amorphous solid dispersions: Converting crystalline this compound into an amorphous form by dispersing it in a polymer matrix can enhance its dissolution rate.
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.
-
Structural modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body.[4][6]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments aimed at improving this compound's bioavailability.
| Problem | Possible Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in lipid-based nanoparticles. | 1. Poor affinity of this compound for the lipid matrix. 2. Suboptimal nanoparticle formulation parameters. 3. Degradation of this compound during the formulation process. | 1. Lipid Screening: Test different lipids with varying chain lengths and saturation to find one with better compatibility with this compound. 2. Parameter Optimization: Optimize formulation parameters such as the drug-to-lipid ratio, surfactant concentration, and homogenization speed/time. 3. Process Control: Employ milder formulation conditions (e.g., lower temperature, protection from light) to prevent degradation. |
| Instability of the amorphous solid dispersion (ASD) of this compound, leading to recrystallization. | 1. Inappropriate polymer selection. 2. High drug loading. 3. Exposure to high humidity or temperature. | 1. Polymer Selection: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that has strong intermolecular interactions with this compound. 2. Reduce Drug Loading: Lower the concentration of this compound in the dispersion to below the saturation point in the polymer. 3. Storage Conditions: Store the ASD in a desiccator at a controlled, low temperature to prevent moisture absorption and thermal stress. |
| Variable and inconsistent in vivo pharmacokinetic data. | 1. Incomplete dissolution of the formulation in the GI tract. 2. Food effects influencing absorption. 3. High inter-subject variability in metabolism. | 1. In Vitro Dissolution Testing: Conduct dissolution studies under different pH conditions mimicking the GI tract to ensure complete and consistent release. 2. Fasted vs. Fed Studies: Perform pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. 3. Use of Metabolic Inhibitors: Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., CYP450) in preclinical models to understand the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a method for preparing this compound-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Polysorbate 80 (Tween® 80)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase: Melt GMS at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve Tween® 80 in deionized water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator for 10 minutes to reduce the particle size and form a nanoemulsion.
-
Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped this compound and large aggregates. Resuspend the pellet in fresh PBS.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol outlines a standard procedure for evaluating the dissolution rate of different this compound formulations.
Materials:
-
This compound formulation (e.g., ASD, SLNs)
-
USP Type II dissolution apparatus (paddle method)
-
Dissolution media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
-
HPLC system for this compound quantification
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the appropriate dissolution medium (900 mL) at 37 ± 0.5°C and a paddle speed of 50 rpm.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter.
-
Quantification: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile.
Signaling Pathways and Experimental Workflows
References
- 1. Flavocure Biotech Announces Orphan Designation Granted by FDA for this compound (FBL-03G) in Pancreatic Cancer [newsfilecorp.com]
- 2. This compound | 199167-23-2 | Benchchem [benchchem.com]
- 3. Potential of Flavonoid-Inspired Phytomedicines against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Caflanone Synthesis
Welcome to the technical support center for Caflanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as Isocannflavin B or FBL-03G, is a prenylated flavonoid.[1][2] It is a synthetic 8-prenylated isomer of cannflavin B, a natural product found in Cannabis sativa.[1] Due to its biological activities, this compound is being investigated for various therapeutic applications, including as an anti-inflammatory, neuroprotective, and anticancer agent.[1][3] Notably, it has shown potential in preclinical models of metastatic pancreatic cancer.[1]
Q2: What are the common synthetic routes to obtain this compound?
A2: this compound is typically produced through a multi-step chemical synthesis.[1] A common strategy involves the synthesis of a flavonoid backbone followed by key modifications such as hydroxylation, methoxylation, and prenylation.[4] One patented method involves a three-step process:
-
Condensation of 4'-hydroxy-3'-methoxyacetophenone with diethyl carbonate.
-
C-alkylation (prenylation) of 1,3,5-trihydroxybenzene.
-
Condensation of the products from the first two steps to yield a mixture of cannflavin B and isocannflavin B (this compound), which is then purified.[5]
Q3: What are the critical steps in the synthesis that affect yield and purity?
A3: The most critical steps are the regioselective prenylation of the flavonoid core and the subsequent purification of the desired isomer (this compound) from other related products. The prenylation step, a Friedel-Crafts alkylation, can lead to the formation of multiple isomers and byproducts, which can be challenging to separate.[5] Reaction conditions such as temperature, catalyst, and solvent play a crucial role in maximizing the yield of the desired 8-prenyl isomer.
Q4: What purification methods are most effective for isolating this compound?
A4: A combination of chromatographic techniques is typically employed. Initial purification can be achieved using flash chromatography or column chromatography on silica gel.[4] For high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.[6][7] Reversed-phase columns (e.g., C18) are often used with a mobile phase gradient of methanol or acetonitrile and water.[4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Prenylation Step | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst. 4. Formation of multiple isomers. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Optimize the reaction temperature; Friedel-Crafts reactions can be sensitive to temperature fluctuations. 3. Use a fresh or properly activated catalyst (e.g., Lewis acids). 4. Experiment with different solvents and catalysts to improve regioselectivity towards the desired C8-prenylated product. |
| Difficult Separation of Isomers | 1. Similar polarity of this compound and its isomers (e.g., cannflavin B). 2. Inadequate resolution in the chromatographic system. | 1. Utilize a high-resolution preparative HPLC column. 2. Optimize the mobile phase gradient for preparative HPLC to achieve baseline separation. A shallow gradient can improve the resolution of closely eluting peaks. 3. Consider using a different stationary phase if reversed-phase chromatography is not effective. |
| Presence of Impurities in the Final Product | 1. Incomplete removal of starting materials or reagents. 2. Formation of side products during the reaction. 3. Degradation of the product during workup or purification. | 1. Ensure efficient quenching and workup procedures to remove all reagents. 2. Characterize the impurities by LC-MS or NMR to understand their origin and adjust reaction conditions to minimize their formation. 3. Flavonoids can be sensitive to pH and light. Protect the reaction mixture and purified product from excessive light and use neutral pH conditions during workup and storage whenever possible. |
| Poor Solubility of Intermediates or Final Product | 1. The polyphenolic nature of flavonoids can lead to poor solubility in some organic solvents. | 1. For acylation reactions, pyridine is a common solvent that can also act as a base.[8] 2. For purification, dissolve the sample in a small amount of a strong solvent like DMSO or DMF before diluting with the mobile phase. |
Experimental Protocols
Illustrative Synthesis of this compound (Isocannflavin B)
This protocol is based on a patented synthetic route and is for illustrative purposes.[5] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Step 1: Synthesis of Ethyl 4'-hydroxy-3'-methoxybenzoylacetate
-
To a solution of 4'-hydroxy-3'-methoxyacetophenone in a suitable solvent (e.g., toluene), add sodium metal to form the sodium salt.
-
Add diethyl carbonate to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and quench with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Isopentenyl-1,3,5-trihydroxybenzene
-
Dissolve 1,3,5-trihydroxybenzene in a suitable solvent (e.g., anhydrous methanol) under an inert atmosphere.
-
Add a base (e.g., sodium methoxide) to the solution.
-
Add 1-bromo-3-methyl-2-butene (prenyl bromide) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 3: Synthesis and Purification of Isocannflavin B (this compound)
-
Condense the products from Step 1 and Step 2 in a high-boiling point solvent (e.g., diphenyl ether) at an elevated temperature.
-
The reaction will produce a mixture of cannflavin B and isocannflavin B. Monitor the formation of the products by HPLC.
-
After the reaction is complete, cool the mixture and dilute it with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product.
-
Filter the precipitate and wash it with the hydrocarbon solvent.
-
The final and most critical step is the separation of isocannflavin B from cannflavin B. This is best achieved by preparative HPLC using a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative summary of expected outcomes. Actual results may vary depending on the specific experimental conditions.
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | Condensation | 4'-hydroxy-3'-methoxyacetophenone | Sodium, Diethyl Carbonate | 70-85 | >95 (after chromatography) |
| 2 | Prenylation | 1,3,5-trihydroxybenzene | Prenyl Bromide, Base | 50-65 | >95 (after chromatography) |
| 3 | Cyclization & Purification | Products from Step 1 & 2 | High-boiling solvent | 30-40 (Isocannflavin B) | >98 (after prep-HPLC) |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First total syntheses of cannflavins A,C and synthesis of cannflavin B [morressier.com]
- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. de.gilson.com [de.gilson.com]
Caflanone Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of caflanone in aqueous solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound, also known as Isocannflavin B, is a flavonoid compound derived from Cannabis sativa.[1] Its chemical formula is C21H20O6.[1][2] Like many flavonoids, this compound's therapeutic efficacy is linked to its chemical structure, particularly its phenolic hydroxyl groups and prenyl moiety.[3] Degradation in aqueous solutions due to factors like pH, temperature, and light can alter this structure, potentially leading to a loss of biological activity and the formation of unknown impurities.[4] Therefore, understanding its stability is crucial for developing reliable experimental protocols and stable pharmaceutical formulations.
Q2: What are the primary factors that influence the stability of flavonoids like this compound in aqueous solutions?
The stability of flavonoids is influenced by several environmental factors:
-
pH: Flavonoids are generally more stable in acidic conditions (pH < 4) and show increased degradation rates in neutral to alkaline environments.[3][5][6][7] Alkaline conditions can promote the hydrolysis and oxidation of the flavonoid structure.[3]
-
Temperature: Elevated temperatures accelerate degradation reactions.[3][6][7] The thermal degradation of flavonoids often follows first-order kinetics, with the rate constant increasing significantly with temperature.[6]
-
Light: Exposure to UV or visible light can induce photolytic degradation. It is a common practice to protect flavonoid solutions from light to prevent the formation of photo-degradation products.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic groups, a key feature of the flavonoid structure responsible for their antioxidant properties.[4]
-
Enzymes and Metal Ions: The presence of enzymes (e.g., oxidases) or trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze degradation reactions.[8]
Q3: What are the expected degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, degradation of flavonoids typically involves two primary mechanisms:
-
Oxidation: The phenolic hydroxyl groups on the A and B rings are susceptible to oxidation, leading to the formation of quinone-type structures.[3][4]
-
C-Ring Fission: The central heterocyclic C-ring can be cleaved, resulting in smaller phenolic compounds and aromatic acids.[4] For example, the thermal degradation of quercetin, a structurally related flavonoid, yields protocatechuic acid and phloroglucinol carboxylic acid.[5]
It is crucial to use analytical techniques like HPLC-MS/MS to identify and characterize the specific degradation products formed under your experimental conditions.[4]
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.
-
Possible Cause 1: Degradation. this compound may be degrading under your experimental or storage conditions. New peaks could represent degradation products.
-
Solution:
-
Review your sample preparation and storage procedures. Ensure solutions are fresh, protected from light, and stored at an appropriate temperature (e.g., 2-8°C for short-term, ≤ -20°C for long-term).
-
Check the pH of your solution. Flavonoids are often less stable at neutral or alkaline pH.[3][5] Consider using an acidic buffer if compatible with your experiment.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to degradants by comparing chromatograms.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.
-
Solution:
-
Run a blank injection (mobile phase only) to check for solvent contamination.
-
Ensure all glassware is thoroughly cleaned.
-
Analyze a fresh, carefully prepared standard of this compound to see if the peaks persist.
-
Issue 2: The color of my this compound stock solution is changing over time.
-
Possible Cause: Oxidation. Color changes in flavonoid solutions are often indicative of oxidation.[4] The formation of oxidized species, such as quinones, can lead to a yellow or brownish hue.
-
Solution:
-
Minimize Oxygen Exposure: Prepare solutions using de-gassed solvents. Consider purging the headspace of your storage vial with an inert gas like nitrogen or argon before sealing.
-
Control pH: As higher pH can accelerate oxidation, maintain the solution at a lower pH if possible.[5]
-
Add Antioxidants: If permissible for your application, adding a small amount of an antioxidant like ascorbic acid might help slow down oxidative degradation.[5]
-
Store Properly: Keep the solution protected from light and at a low temperature to slow down the reaction rate.
-
Data Presentation: Hypothetical Stability Data
The following tables provide a template for presenting stability data for this compound. Researchers should generate their own data under their specific experimental conditions.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Conc. (µg/mL) | Conc. after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 98.5 | 1.5% |
| 5.0 | 100.0 | 95.2 | 4.8% |
| 7.4 | 100.0 | 85.1 | 14.9% |
| 9.0 | 100.0 | 62.7 | 37.3% |
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature | Initial Conc. (µg/mL) | Conc. after 24h (µg/mL) | % Degradation |
| 4°C | 100.0 | 99.1 | 0.9% |
| 25°C | 100.0 | 85.1 | 14.9% |
| 40°C | 100.0 | 70.3 | 29.7% |
| 60°C | 100.0 | 45.8 | 54.2% |
Table 3: Effect of Light on this compound Stability at 25°C and pH 7.4
| Condition | Initial Conc. (µg/mL) | Conc. after 24h (µg/mL) | % Degradation |
| Protected from Light | 100.0 | 85.1 | 14.9% |
| Exposed to UV Light (254 nm) | 100.0 | 55.9 | 44.1% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating properties of an analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Buffers (e.g., phosphate or acetate)
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
3. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL. Aim for 5-20% degradation.[9]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 1 hour.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., pH 7.4). Incubate at 80°C for 4 hours.
-
Photolytic Degradation: Expose the solution (in a photostable container) to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Prepare a sample diluted in the same buffer/solvent but stored at 4°C protected from light.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, a non-degraded standard, and a blank using a validated HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the new peaks (degradation products) and the decrease in the main this compound peak.
-
The analytical method is considered "stability-indicating" if it can resolve the this compound peak from all degradation product peaks.
Visualizations
References
- 1. Buy this compound | 199167-23-2 [smolecule.com]
- 2. This compound | C21H20O6 | CID 44562555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Caflanone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Caflanone. The information is designed to address common issues and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the biological activity of our synthesized this compound. What could be the cause?
A1: Batch-to-batch variability is a common issue in drug development. Several factors could be contributing to the inconsistencies you are observing:
-
Purity of the Compound: Even minor impurities can have significant off-target effects or interfere with the activity of this compound. We recommend verifying the purity of each new batch using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Solubility Issues: this compound is a hydrophobic molecule. Inconsistent dissolution can lead to variations in the effective concentration in your experiments. Ensure your solubilization protocol is standardized and that the compound is fully dissolved before each use.
-
Storage and Handling: this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Store the compound as recommended on the datasheet, aliquoted to minimize freeze-thaw cycles, and protected from light.
Q2: The IC50 value of this compound in our cancer cell line proliferation assay is higher than expected based on published data. What should we check?
A2: A higher-than-expected IC50 value can be due to several experimental variables:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from contamination. High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend using cells within a consistent and low passage range for all experiments.
-
Assay-Specific Parameters: Factors such as cell seeding density, serum concentration in the media, and the duration of the assay can all influence the apparent IC50 value. Refer to the standardized protocol and ensure these parameters are consistent across experiments.
-
Reagent Quality: The quality and age of reagents, such as the cell culture media, serum, and the proliferation assay reagent itself (e.g., MTT, PrestoBlue), can impact results. Use fresh, high-quality reagents.
Q3: We are not seeing the expected downstream effects on the PI3K/Akt signaling pathway after this compound treatment. What could be wrong?
A3: If you are not observing the expected modulation of the PI3K/Akt pathway, consider the following:
-
Treatment Time and Concentration: The effect of this compound on signaling pathways is often transient and dose-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in protein phosphorylation (e.g., p-Akt).
-
Lysate Preparation: The quality of your cell lysate is critical for western blotting. Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are crucial. Validate your antibodies for the specific application and ensure they are working as expected.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate | Use a multichannel pipette for cell seeding; Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Inconsistent dose-response curve | Improper serial dilutions of this compound | Prepare fresh serial dilutions for each experiment; Vortex thoroughly between dilutions. |
| High background signal | Contamination (e.g., microbial); Reagent issue | Check for contamination in cell culture; Use fresh assay reagents. |
Western Blotting Issues for p-Akt Detection
| Symptom | Possible Cause | Recommended Solution |
| No or weak p-Akt signal | Suboptimal treatment time/concentration; Inactive antibody; Insufficient protein loading | Perform a time-course and dose-response experiment; Validate the antibody with a positive control; Ensure equal protein loading using a protein quantification assay. |
| High background | Insufficient blocking; Antibody concentration too high | Increase blocking time or change blocking agent (e.g., BSA instead of milk); Titrate the primary antibody concentration. |
| Non-specific bands | Antibody cross-reactivity; Protein degradation | Use a more specific antibody; Ensure fresh protease and phosphatase inhibitors are in the lysis buffer. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for p-Akt
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway for this compound's inhibitory action on the PI3K/Akt pathway.
Caption: Recommended experimental workflow for consistent results with this compound.
Identifying and mitigating off-target effects of Caflanone
Welcome to the Technical Support Center for Caflanone (FBL-03G). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while understanding and mitigating potential off-target effects.
Troubleshooting Guides & FAQs
This section provides practical guidance in a question-and-answer format to address common challenges encountered during the preclinical evaluation of this compound.
1. Identifying On-Target Efficacy
-
Question: How can I confirm that this compound is effectively inhibiting its primary target, CSF-1R, in my cellular model?
-
Answer: To confirm Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibition, you can perform a Western blot analysis to assess the phosphorylation status of CSF-1R and its downstream signaling proteins, such as Akt and Erk. A decrease in the phosphorylation of these proteins upon this compound treatment would indicate target engagement. Additionally, a cell viability assay (e.g., MTT or CellTiter-Glo®) can be used to determine the cytotoxic effects of this compound on CSF-1R-dependent cell lines.
-
-
Question: My results show inconsistent inhibition of pancreatic cancer cell proliferation. What could be the cause?
-
Answer: Inconsistent results could be due to several factors:
-
Cell Line Heterogeneity: Different pancreatic cancer cell lines exhibit varying levels of CSF-1R expression and dependence. Ensure you are using a well-characterized cell line with known CSF-1R expression.
-
KRAS Mutation Status: this compound has been reported to suppress KRAS expression.[1] The specific KRAS mutation in your cell line could influence its sensitivity to the compound.
-
Experimental Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can impact experimental outcomes. Standardize these parameters across all experiments.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution.
-
-
2. Investigating Off-Target Effects
-
Question: I am observing unexpected cellular phenotypes at higher concentrations of this compound. How can I determine if these are off-target effects?
-
Answer: Unexpected phenotypes at higher concentrations are often indicative of off-target activities. To investigate this, consider the following approaches:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to distinguish between on-target and potential off-target effects, which typically occur at higher concentrations.
-
Kinase Profiling: A broad panel kinase screen is the most direct way to identify unintended kinase targets. This can be performed using commercially available services that test your compound against hundreds of kinases.
-
Phenotypic Screening: Compare the observed phenotype with the known effects of inhibiting other signaling pathways. This can provide clues about potential off-target classes.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or activating that target.
-
-
-
Question: How can I proactively screen for potential off-target liabilities of this compound?
-
Answer: Proactive off-target screening is crucial for preclinical development. Key strategies include:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to known kinase inhibitors.[1]
-
Broad Kinase Selectivity Profiling: As mentioned, a comprehensive kinase screen is essential to build a selectivity profile for this compound.[2][3]
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context, providing evidence of target engagement and potential off-targets.
-
Transcriptomic/Proteomic Analysis: Analyze changes in gene or protein expression profiles in cells treated with this compound to identify dysregulated pathways that may be indicative of off-target effects.
-
-
3. Mitigating Off-Target Effects
-
Question: If I identify significant off-target effects, what are the strategies to mitigate them?
-
Answer: Mitigating off-target effects is a key aspect of drug development.[4] Consider these approaches:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be employed to modify the structure of this compound to improve its selectivity for CSF-1R while reducing its affinity for off-targets.
-
Lowering Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize off-target engagement.
-
Targeted Delivery: In vivo, consider using targeted delivery systems, such as antibody-drug conjugates or nanoparticles, to increase the concentration of this compound at the tumor site and reduce systemic exposure.[5]
-
Combination Therapy: Combining this compound with other therapeutic agents at lower doses may enhance efficacy while minimizing the side effects associated with each drug's off-target activities.
-
-
Data Summary
While specific quantitative data for this compound's binding affinities and IC50 values are not extensively available in the public domain, the following table summarizes its known biological activities based on preclinical studies.
| Target/Activity | Effect | Cell/Animal Model | Citation |
| CSF-1R | Antagonist | Pancreatic Cancer Cells | [1] |
| KRAS | Suppression of Expression | Pancreatic Cancer Cells | [1] |
| Apoptosis | Increased | Panc-02 and KPC Pancreatic Cancer Cells | [1] |
| Tumor Growth | Delay of local and metastatic progression | Animal models of pancreatic cancer | [6] |
| Immune Response | Augmentation of anti-tumor immunity (Abscopal effect) | Mice with pancreatic tumors | [1] |
Experimental Protocols
Detailed experimental protocols for key assays are provided below to guide your research.
1. Western Blot for CSF-1R Pathway Inhibition
-
Cell Lysis:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CSF-1R, total CSF-1R, phospho-Akt, total Akt, phospho-Erk, and total Erk overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
2. Kinase Selectivity Profiling (General Protocol)
-
Objective: To determine the selectivity of this compound against a broad panel of kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Compound Submission: Provide the CRO with a high-purity sample of this compound at a specified concentration.
-
Assay Format: The CRO will perform binding assays (e.g., KINOMEscan™) or enzymatic assays to measure the interaction of this compound with a large panel of recombinant kinases (typically >400).
-
Data Analysis: The results are usually provided as a percentage of inhibition at a single concentration or as Kd or IC50 values for the inhibited kinases.
-
Selectivity Score Calculation: A selectivity score (S-score) can be calculated to quantify the degree of selectivity. A lower S-score indicates higher selectivity.
3. In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant a suspension of human pancreatic cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation). Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Outcome Measures:
-
Monitor tumor volume throughout the study.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizations
Signaling Pathway of CSF-1R and Potential Interception by this compound
Caption: this compound inhibits CSF-1R signaling.
Experimental Workflow for Identifying Off-Target Effects
Caption: Workflow for off-target identification.
Logical Relationship for Mitigating Off-Target Effects
Caption: Decision tree for off-target mitigation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Analysis of context-specific KRAS–effector (sub)complexes in Caco-2 cells | Life Science Alliance [life-science-alliance.org]
- 6. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caflanone Solubility Enhancement for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Caflanone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a flavonoid compound that has shown potential as a therapeutic agent, notably as a Colony-Stimulating Factor 1 Receptor (CSF-1R) antagonist with applications in oncology.[1] Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its use in in vitro biological assays that are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial signs of solubility issues with this compound in my in vitro assay?
Common indicators of solubility problems include:
-
Visible precipitation: You may observe a cloudy or hazy appearance in your stock solutions or in the final assay medium after adding this compound.
-
Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments.
-
Non-linear dose-response curves: The biological response may plateau or even decrease at higher concentrations due to compound precipitation.
-
Low recovery: When analyzing the concentration of this compound in your assay, the measured amount may be significantly lower than the nominal concentration.
Q3: What are the common strategies to improve the solubility of flavonoids like this compound?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids for in vitro studies:
-
Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO) and ethanol, are commonly used to first dissolve the compound before further dilution in aqueous media.
-
Inclusion of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids within their central cavity, forming a water-soluble inclusion complex.[2][3]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.
-
Use of Surfactants: Non-ionic surfactants can be used at concentrations below their critical micelle concentration to improve solubility.
-
Formulation as Nanoparticles: Advanced drug delivery technologies, such as creating nanoparticle formulations, can improve the bioavailability and solubility of natural compounds.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates when added to the aqueous assay buffer. | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Ensure the final concentration of the co-solvent is sufficient to keep this compound in solution. It is generally recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts in cellular assays. If higher concentrations are needed, a solvent-only control should be included. |
| High variability in results between replicate wells. | Inconsistent dissolution or precipitation of this compound across the assay plate. | Prepare a concentrated stock solution in an appropriate solvent and ensure thorough mixing (vortexing, sonication) before and during serial dilutions. Visually inspect each well for any signs of precipitation before starting the assay. |
| The biological effect of this compound is lower than expected. | The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation. | Determine the kinetic solubility of this compound in your specific assay medium to identify the maximum achievable concentration without precipitation. Consider using a solubility-enhancing technique like cyclodextrin complexation. |
Quantitative Data on Flavonoid Solubility Enhancement
The following tables provide representative data on the solubility enhancement of various flavonoids using different techniques. While this data is not specific to this compound, it illustrates the potential improvements that can be achieved for this class of compounds.
Table 1: Solubility Enhancement of Flavonoids using Co-solvents
| Flavonoid | Solvent System | Solubility | Fold Increase |
| Luteolin | Water | Very Poorly Soluble | - |
| Luteolin | DMSO | Soluble | N/A |
| Kaempferol | Water | Very Poorly Soluble | - |
| Kaempferol | Organic Solvent | Soluble | N/A |
| Myricetin | Boiling Water | Soluble | N/A |
Note: Specific quantitative data for co-solvent systems is often presented as "soluble" or in high concentrations (e.g., >10 mg/mL in DMSO), making a direct fold-increase calculation from very low aqueous solubility challenging.
Table 2: Solubility Enhancement of Flavonoids using Cyclodextrins
| Flavonoid | Cyclodextrin (Concentration) | Fold Increase in Aqueous Solubility | Reference |
| Myricetin | Dimeric β-CD (9 mM) | 33.6 | [5] |
| Quercetin | Dimeric β-CD (9 mM) | 12.4 | [5] |
| Kaempferol | Dimeric β-CD (9 mM) | 10.5 | [5] |
| Luteolin | SBE-β-CD (4 mM) | Fully Complexed | [2] |
| Kaempferol | SBE-β-CD (8 mM) | Fully Complexed | [2] |
| Luteolin | HP-β-CD (2 mM) | ~70.2 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing working solutions, dilute the stock solution serially in the assay medium. Ensure the final DMSO concentration in the assay is as low as possible (ideally ≤ 0.5%) and consistent across all treatments and controls.
Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin (commonly starting with 1:1 or 1:2).
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD or SBE-β-CD) in your assay buffer.
-
Complex Formation:
-
Method A (Kneading): Mix the this compound powder and β-cyclodextrin powder in the chosen molar ratio. Add a small amount of a water-miscible solvent (e.g., ethanol) to form a paste. Knead the paste for 30-60 minutes. Dry the paste under vacuum to remove the solvent. The resulting powder is the this compound-cyclodextrin complex, which can then be dissolved in the assay buffer.
-
Method B (Co-precipitation): Dissolve this compound in a suitable organic solvent (e.g., methanol). In a separate container, dissolve the β-cyclodextrin in water. Slowly add the this compound solution to the cyclodextrin solution while stirring. Continue stirring for several hours or overnight to allow for complex formation. Remove the organic solvent by evaporation under reduced pressure. The resulting aqueous solution contains the soluble complex.
-
-
Quantification: Determine the concentration of solubilized this compound in the final preparation using a suitable analytical method like HPLC-UV.
Visualizations
References
- 1. This compound (Flavocure Biotech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ndsl.kr [ndsl.kr]
- 3. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Preventing Caflanone precipitation in cell culture media
Welcome to the technical support center for Caflanone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound, also known as Isocannflavin B, is a flavonoid compound derived from Cannabis sativa. It is characterized by its high lipophilicity, meaning it has limited solubility in water but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]
| Property | Value | Source |
| Molecular Formula | C21H20O6 | [1] |
| Molecular Weight | 368.4 g/mol | [1][2][3] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Good solubility in DMSO and methanol; limited in water | [1] |
| Storage (Powder) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [2] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is causing this?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature.[1] When a concentrated stock solution of this compound (typically in DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can come out of solution if its solubility limit is exceeded. Other factors that can contribute to precipitation in cell culture include temperature shifts, changes in pH, and interactions with salts and other media components.
Q3: How can I prevent this compound from precipitating in my cell culture medium?
Preventing precipitation is crucial for accurate and reproducible experimental results. Here are several strategies to employ:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.[1][5][6]
-
Stepwise Dilution: When preparing your working concentration, perform a gradual, stepwise dilution of the this compound stock solution into pre-warmed (37°C) cell culture medium. Avoid adding the stock directly to a large volume of cold medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][7][8]
-
Sonication: If you observe slight precipitation after dilution, gentle sonication of the medium in a water bath may help to redissolve the compound.
-
Serum Content: For some hydrophobic compounds, the presence of serum in the culture medium can aid in solubility.
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available research, here are some reported effective concentrations:
| Cell Line/Virus | Effective Concentration | Application | Source |
| Human Coronavirus OC43 (HCoV-OC43) | EC50 of 0.42 µM | Antiviral activity | [9] |
| Pancreatic Cancer Cells (Panc-02, KPC) | 1 µM (in combination with radiotherapy) | Anticancer activity | [10] |
| Pancreatic Cancer Cells | 4 µM | Induction of cell death | [10] |
It is always recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation issues during your cell culture experiments.
Problem: A visible precipitate is observed in the cell culture medium after the addition of this compound.
Workflow for Troubleshooting Precipitation:
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 368.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.68 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolving this compound: Vortex the tube gently until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM this compound stock to 999 µL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Final Dilution: Add the desired volume of the diluted this compound solution to your cell culture vessel.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel.
Signaling Pathways Modulated by Flavonoids like this compound
This compound, as a flavonoid, is known to interact with various cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical in regulating cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth and survival. Flavonoids have been shown to modulate this pathway at various points.
Caption: this compound can modulate the PI3K/Akt pathway, impacting cell survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation and differentiation. Flavonoids can influence the activity of key kinases in this cascade.
Caption: this compound's potential inhibitory effects on the MAPK/ERK signaling cascade.
References
- 1. Buy this compound | 199167-23-2 [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C21H20O6 | CID 44562555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 199167-23-2 | Benchchem [benchchem.com]
Addressing batch-to-batch variability of synthetic Caflanone
Technical Support Center: Synthetic Caflanone
Welcome to the technical support center for synthetic this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during the handling and experimental use of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: We've observed variable potency of this compound in our cell-based assays between different batches. What could be the cause?
A1: Batch-to-batch variability in the potency of synthetic this compound can stem from several factors. The most common causes are variations in purity and the profile of process-related impurities. Minor changes in the synthetic route can lead to the formation of structurally similar but biologically less active (or inactive) isomers or related compounds.[1] Additionally, the presence of residual solvents or degradation products can interfere with the assay. We recommend a thorough analytical characterization of each new batch before use.
Q2: What are the recommended storage conditions for synthetic this compound to ensure its stability?
A2: To maintain the integrity of synthetic this compound, it should be stored in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[2] this compound is susceptible to oxidation, particularly at its phenolic and prenyl groups, so exposure to light and air should be minimized.[3]
Q3: My current batch of this compound is difficult to dissolve. Is this a known issue?
A3: Solubility issues can occasionally arise and may be linked to the crystalline form of the compound or the presence of insoluble impurities. While this compound's solubility is generally established, variations in the final purification and crystallization steps during synthesis can affect its physical properties. We recommend attempting sonication or gentle warming to aid dissolution. If the problem persists, it may indicate a batch-specific issue requiring further analysis of its physical and chemical properties.
Q4: What are the typical impurities found in synthetic this compound?
A4: Impurities in synthetic this compound can originate from starting materials, intermediates, or by-products of the synthetic process.[4] Given its flavonoid structure, potential impurities could include isomers with the prenyl group at a different position, precursors from incomplete synthesis, or oxidation products like quinones and epoxide derivatives.[3] Characterization by methods such as HPLC and LC-MS is crucial for identifying and quantifying these impurities in each batch.
Troubleshooting Guides
Issue 1: Inconsistent HPLC Purity Results
If you are experiencing inconsistent purity results for different batches of this compound via HPLC, consider the following:
-
Method Validation: Ensure your HPLC method is validated for specificity, linearity, accuracy, and precision for this compound.
-
Column Condition: The HPLC column's performance can degrade over time. Dedicate a column specifically for this compound analysis if possible, and follow appropriate washing and storage protocols.
-
Reference Standard: Use a well-characterized, certified reference standard for this compound for accurate quantification.
-
Sample Preparation: Inconsistent sample preparation can lead to variability. Ensure the sample is fully dissolved and free of particulates before injection.
The following diagram illustrates a logical workflow for troubleshooting HPLC inconsistencies.
References
Improving the translational potential of Caflanone research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caflanone (FBL-03G).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Question | Answer & Troubleshooting Tips |
| 1. What is the recommended solvent for dissolving this compound? | This compound is a lipophilic compound and is soluble in Dimethyl Sulfoxide (DMSO). For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. |
| 2. I'm observing precipitation of this compound in my cell culture medium. What should I do? | Cause: The final concentration of DMSO in the medium might be too low, or the this compound concentration is too high for its solubility in the aqueous medium. Troubleshooting: • Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). • When diluting the DMSO stock, add it to the medium dropwise while vortexing to ensure rapid and even dispersion. • Consider using a fresh batch of this compound or re-dissolving your current stock. The stability of this compound in DMSO over long-term storage, especially with multiple freeze-thaw cycles, can affect its solubility and activity. It is recommended to use freshly prepared solutions.[1] • If precipitation persists, you may need to optimize the formulation, potentially using solubilizing agents, though this should be carefully validated for its effect on the experimental outcome. |
| 3. How stable is this compound in solution? | This compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. The stability of flavonoids in cell culture media can be influenced by factors like pH, temperature, and the presence of other components.[2][3][4][5] For long-term experiments, it is advisable to refresh the medium with freshly diluted this compound periodically. |
| 4. What are the recommended pancreatic cancer cell lines for studying this compound? | Preclinical studies have successfully used the murine pancreatic cancer cell lines Panc-02 and KPC .[6] |
| 5. I am not observing the expected cytotoxic effects of this compound on my cancer cells. What could be the reason? | Cause: Several factors could contribute to a lack of efficacy. Troubleshooting: • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anticancer agents. Ensure you are using a cell line known to be responsive to this compound or similar flavonoids. • Compound Integrity: Verify the purity and integrity of your this compound sample. Consider obtaining a fresh batch from a reputable supplier. • Dosage and Incubation Time: Optimize the concentration of this compound and the duration of treatment. Based on existing data, concentrations in the low micromolar range have shown effects, particularly in combination with radiotherapy.[7] • Experimental Conditions: Ensure your cell culture conditions (e.g., confluency, media components) are optimal and consistent across experiments. |
| 6. What is the mechanism of action of this compound? | This compound has been shown to induce apoptosis in pancreatic cancer cells.[6] The precise signaling pathway is still under investigation, but flavonoids, in general, are known to modulate key apoptotic pathways. This often involves the regulation of Bcl-2 family proteins (such as increasing the Bax/Bcl-2 ratio) and the activation of caspases.[8][9][10][11][12][13][14] |
| 7. What are "Smart Radiotherapy Biomaterials (SRBs)" and "nano-drone delivery technology" mentioned in this compound research? | Smart Radiotherapy Biomaterials (SRBs) are implantable devices, such as fiducial markers or brachytherapy spacers, that are designed to deliver therapeutic agents like this compound directly to the tumor site in a sustained manner. This approach aims to increase the local drug concentration and minimize systemic toxicity.[6][7][15][16][17] Nano-drone delivery technology , developed at Harvard Medical School, is a term used to describe advanced nanoparticle-based systems for targeted drug delivery.[18] These nanocarriers can be engineered to respond to specific stimuli, such as radiation, to release their payload.[16] |
Quantitative Data
The following tables summarize the in vitro efficacy of this compound (FBL-03G) on pancreatic cancer cell lines, as reported in preclinical studies.
Table 1: Effect of this compound (FBL-03G) on Pancreatic Cancer Cell Survival [6]
| Cell Line | This compound Concentration (µM) | Cell Survival (%) |
| Panc-02 | 1 | ~80% |
| 2 | ~60% | |
| 4 | ~40% | |
| KPC | 1 | ~75% |
| 2 | ~55% | |
| 4 | ~35% |
Table 2: Synergistic Effect of this compound (FBL-03G) with Radiotherapy (4 Gy) on Pancreatic Cancer Cell Survival [6]
| Cell Line | This compound Concentration (µM) | Cell Survival with Radiotherapy (%) |
| Panc-02 | 1 | ~30% |
| 2 | ~20% | |
| 4 | ~15% | |
| KPC | 1 | ~25% |
| 2 | ~15% | |
| 4 | ~10% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (Clonogenic) Assay
This protocol is adapted from studies investigating the effect of this compound on pancreatic cancer cell lines.[6]
-
Cell Seeding: Seed Panc-02 or KPC cells in 6-well plates at a density that allows for the formation of distinct colonies (typically 500-1000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4 µM) diluted in fresh cell culture medium. For combination studies, irradiate the cells with a single dose of 4 Gy radiotherapy immediately after adding the drug. Include appropriate controls (untreated and vehicle-treated).
-
Incubation: Incubate the plates for 7-14 days, or until colonies are visible and of a sufficient size in the control wells.
-
Staining:
-
Wash the colonies gently with Phosphate Buffered Saline (PBS).
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the cell survival fraction by normalizing the number of colonies in the treated wells to that in the control wells.
-
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model to evaluate the in vivo efficacy of this compound. This is a general guide, and specific parameters may need optimization.
-
Cell Preparation: Culture KPC pancreatic cancer cells that express a reporter gene (e.g., luciferase) for non-invasive tumor monitoring. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of approximately 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Model: Use immunocompetent C57BL/6 mice for syngeneic tumor models.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the left abdominal flank to expose the spleen and the attached pancreas.
-
Carefully inject 10-20 µL of the cell suspension (100,000 - 200,000 cells) into the tail of the pancreas using a fine-gauge needle.
-
Ensure there is no leakage from the injection site.
-
Gently return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth non-invasively using bioluminescence imaging.
-
Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
For this compound treatment using Smart Radiotherapy Biomaterials (SRBs), the SRBs loaded with a specific dose of this compound (e.g., 100 µg) are implanted directly into the tumor.[10][19][20]
-
For combination therapy, radiotherapy can be delivered to the tumor site.
-
-
Endpoint Analysis:
-
Monitor tumor volume and the overall survival of the animals.
-
At the end of the study, tumors and metastatic tissues can be harvested for further analysis (e.g., histology, immunohistochemistry).
-
Visualizations
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo efficacy.
References
- 1. Development of Orthotopic Pancreatic Tumor Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. Smart Radiotherapy Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer [mdpi.com]
- 12. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Bcl-2-mediated cell death as a novel therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Smart Radiotherapy Biomaterials for Image-Guided In Situ Cancer Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Smart Radiation Therapy Biomaterials [dspace.mit.edu]
- 18. healtheuropa.com [healtheuropa.com]
- 19. researchgate.net [researchgate.net]
- 20. Corrigendum: Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Caflanone and cannflavin A/B bioactivity
A comprehensive guide for researchers and drug development professionals on the biological activities of Caflanone and the naturally occurring cannflavins A and B.
This guide provides a detailed comparative analysis of the bioactivities of this compound (isocannflavin B) and its natural isomers, cannflavin A and cannflavin B. The information presented is curated from preclinical studies to assist researchers in navigating the therapeutic potential of these cannabis-derived flavonoids.
Introduction
Cannflavins A and B are prenylated flavonoids found in Cannabis sativa. This compound, also known as FBL-03G, is a synthetic isomer of cannflavin B.[1] These compounds have garnered significant interest for their potent anti-inflammatory, anticancer, and neuroprotective properties. This guide offers a side-by-side comparison of their biological efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms.
Quantitative Bioactivity Data
The following tables summarize the key inhibitory concentrations (IC₅₀) and other quantitative measures of the bioactivity of this compound, cannflavin A, and cannflavin B across various assays.
Table 1: Anti-Inflammatory Activity
| Compound | Target | Assay System | IC₅₀ | Reference(s) |
| Cannflavin A | Prostaglandin E₂ (PGE₂) Production | Human Rheumatoid Synovial Cells | ~30x more potent than aspirin | [2] |
| 5-Lipoxygenase (5-LOX) | Cell-free | 0.9 µM | [2] | |
| Microsomal PGE Synthase-1 (mPGES-1) | Cell-free | 1.8 µM | [2] | |
| Cannflavin B | PGE₂ Release | Not specified | 0.7 µM | [1] |
| 5-Lipoxygenase (5-LOX) | Not specified | Not specified | [1] | |
| mPGES-1 | Not specified | 3.7 µM | [1] | |
| This compound | Pro-inflammatory Cytokine Inhibition (IL-1β, IL-6, TNF-α) | Human PBMC cells (LPS-stimulated) | Not specified | [3] |
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | Assay Type | IC₅₀ / Effect | Reference(s) |
| Cannflavin A | TCCSUP (Bladder Cancer) | Cell Viability | 15 µM (48h) | [4] |
| T24 (Bladder Cancer) | Cell Viability | 8 µM (48h) | [4] | |
| Cannflavin B | A-172 (Glioblastoma) | Cell Viability | Dose-dependent decrease | [5] |
| U-87 (Glioblastoma) | Cell Viability | Dose-dependent decrease | [5] | |
| This compound | Panc-02 (Pancreatic Cancer) | Clonogenic Survival (with 4Gy radiation) | Synergistic decrease in proliferation at 1 µM | [6][7] |
| KPC (Pancreatic Cancer) | Clonogenic Survival (with 4Gy radiation) | Synergistic decrease in proliferation at 1 µM | [6][7] |
Table 3: Neuroprotective and Other Activities
| Compound | Activity | Assay System | IC₅₀ / Effect | Reference(s) |
| Cannflavin A | Neuroprotection against Aβ₁₋₄₂ toxicity | PC12 neuronal cells | Enhanced viability at ≤10 µM | [8] |
| Kynurenine-3-monooxygenase (KMO) Inhibition | In vitro | 29.4 µM | [9] | |
| Anti-leishmanial | Leishmania donovani promastigotes | 4.5 µg/mL | ||
| Cannflavin B | Anti-leishmanial | Leishmania donovani promastigotes | 14 µM | [1] |
| This compound | Antiviral (Human coronavirus-OC43) | RD (Rhabdomyosarcoma) cells | Inhibition of virus entry factors | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the bioactivities of this compound, cannflavin A, and cannflavin B.
Anti-Inflammatory Assays
Prostaglandin E₂ (PGE₂) Inhibition Assay: Human rheumatoid synovial cells are cultured and stimulated to induce the production of PGE₂. The test compounds (cannflavins A/B or aspirin) are added at various concentrations. After incubation, the cell culture supernatant is collected, and the concentration of PGE₂ is measured using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value is calculated as the concentration of the compound that inhibits PGE₂ production by 50% compared to the untreated control.
5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric): This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Sample Preparation: Cell or tissue lysates are prepared by homogenization in an ice-cold assay buffer, followed by centrifugation to collect the supernatant. Protein concentration is determined.
-
Assay Reaction: The sample (or purified 5-LOX enzyme for control) is added to a 96-well plate. The test compound and a fluorometric probe are added.
-
Initiation and Measurement: The reaction is initiated by adding the 5-LOX substrate (e.g., arachidonic acid). The fluorescence is measured kinetically at an excitation/emission wavelength of 500/536 nm.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then calculated.[1][4][5]
Anticancer Assays
Cell Viability (MTT) Assay:
-
Cell Seeding: Cancer cells (e.g., TCCSUP, T24, A-172, U-87) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (cannflavin A, B, or this compound) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.
Clonogenic Survival Assay: This assay assesses the ability of single cancer cells to form colonies after treatment.
-
Cell Treatment: Pancreatic cancer cells (Panc-02, KPC) are treated with this compound at various concentrations, with or without radiation (e.g., 4Gy).
-
Cell Seeding: After treatment, a known number of cells are seeded into new culture dishes and incubated for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet). Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells. This assay helps to determine the synergistic effects of the drug and radiation.[6][7]
Neuroprotection Assay
Amyloid β-Induced Neurotoxicity Assay in PC12 Cells:
-
Cell Culture and Differentiation: PC12 cells are cultured and often differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Treatment: The differentiated cells are pre-treated with various concentrations of cannflavin A for a specified time.
-
Induction of Toxicity: Amyloid β₁₋₄₂ oligomers are then added to the cell culture to induce neurotoxicity.
-
Viability Assessment: After incubation, cell viability is assessed using methods like the MTT assay.
-
Data Analysis: The protective effect of cannflavin A is determined by comparing the viability of cells treated with both cannflavin A and amyloid β to those treated with amyloid β alone.[8]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and cannflavins A/B are mediated through their interaction with various cellular signaling pathways.
Anti-Inflammatory Pathway
Cannflavins A and B exert their anti-inflammatory effects primarily by inhibiting key enzymes in the eicosanoid biosynthesis pathway. They inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), leading to a reduction in the production of pro-inflammatory mediators like prostaglandin E₂ (PGE₂) and leukotrienes.
Figure 1: Anti-inflammatory mechanism of cannflavins A and B.
Anticancer Mechanisms
The anticancer activity of these flavonoids involves the modulation of multiple signaling pathways that regulate cell proliferation, apoptosis, and the tumor microenvironment. While the precise mechanisms of this compound are still under investigation, it is known to induce apoptosis and has shown synergistic effects with radiotherapy.[6][7] Flavonoids, in general, are known to interact with pathways like NF-κB and MAPK, which are critical in cancer progression.
Figure 2: General anticancer mechanisms of flavonoids.
Neuroprotective Pathway
The neuroprotective effects of cannflavins A and B have been linked to their ability to interfere with the Brain-Derived Neurotrophic Factor (BDNF) signaling through the Tropomyosin receptor kinase B (TrkB). By inhibiting the phosphorylation of TrkB and its downstream effectors, these cannflavins can modulate neuronal survival and plasticity.[10]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Flavonoids Inhibit COX-1 and COX-2 Enzymes and Cytokine/Chemokine Production in Human Whole Blood | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. abcam.co.jp [abcam.co.jp]
- 5. abcam.com [abcam.com]
- 6. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. biorxiv.org [biorxiv.org]
A Preclinical vs. Clinical Showdown: Caflanone and Gemcitabine-Based Regimens in Pancreatic Cancer
An In-depth Comparison Guide for Researchers and Drug Development Professionals
The landscape of pancreatic ductal adenocarcinoma (PDAC) treatment remains a formidable challenge in oncology. With a persistently low five-year survival rate, the need for novel therapeutic strategies is urgent. Gemcitabine-based chemotherapy has long been a cornerstone of first-line treatment, but its efficacy is often limited by resistance and toxicity. This guide provides a comprehensive comparison of an emerging therapeutic candidate, caflanone (FBL-03G), with established gemcitabine-based combination therapies. While direct combination studies of this compound and gemcitabine are not yet available, this document will juxtapose the preclinical performance of this compound against the clinical data of standard-of-care regimens to offer a forward-looking perspective for the research community.
Executive Summary
This guide evaluates the preclinical efficacy and mechanism of action of this compound, a novel flavonoid derivative, in the context of current standard-of-care treatments for pancreatic cancer, namely gemcitabine in combination with nab-paclitaxel and the FOLFIRINOX regimen. Preclinical evidence suggests that this compound exhibits potent anti-tumor activity through a dual mechanism involving the suppression of the KRAS pathway and modulation of the tumor microenvironment via CSF1R inhibition. In contrast, gemcitabine-based therapies primarily act as cytotoxic agents. While this compound is in the nascent stages of clinical development, its unique mechanism of action presents a promising new avenue for treating this recalcitrant disease.
This compound (FBL-03G): An Emerging Contender
This compound is a non-cannabinoid, non-psychoactive flavonoid derivative of cannabis that has demonstrated significant therapeutic potential in preclinical models of pancreatic cancer.[1][2] In 2019, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of pancreatic cancer, and in 2023, Flavocure Biotech announced FDA clearance to initiate a Phase I clinical trial.[3]
Mechanism of Action
This compound's anti-cancer effects are attributed to a multi-pronged attack on pancreatic cancer biology:
-
KRAS Suppression: this compound has been shown to potently suppress the expression of KRAS, a major oncogenic driver mutated in over 90% of pancreatic cancers.[3] By downregulating KRAS, this compound can inhibit the downstream signaling pathways, such as the RAF-MEK-ERK pathway, that are crucial for tumor cell proliferation and survival.[4][5][6][7][8]
-
CSF1R Inhibition and Immune Modulation: this compound targets the Colony-Stimulating Factor 1 Receptor (CSF1R).[3] CSF1R is critical for the survival and differentiation of tumor-associated macrophages (TAMs), which typically create an immunosuppressive tumor microenvironment. By inhibiting CSF1R, this compound can reduce the population of these immunosuppressive macrophages and potentially repolarize them to an anti-tumor phenotype, thereby enhancing the body's immune response against the cancer.
Standard of Care: Gemcitabine-Based Regimens
For several years, gemcitabine has been a first-line chemotherapeutic agent for advanced pancreatic cancer. To improve efficacy, it is now primarily used in combination with other cytotoxic agents.
-
Gemcitabine + nab-Paclitaxel (Abraxane®): This combination was established as a standard of care following the pivotal MPACT trial. Nab-paclitaxel is an albumin-bound formulation of paclitaxel that is thought to enhance the delivery of gemcitabine to the tumor.
-
FOLFIRINOX: This regimen, consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin, is another first-line option, particularly for patients with good performance status. It has shown superior efficacy to gemcitabine alone but is associated with higher toxicity.
Head-to-Head Comparison
As no clinical trials have directly compared this compound with gemcitabine-based regimens, this section contrasts the preclinical data for this compound with the clinical outcomes of gemcitabine + nab-paclitaxel and FOLFIRINOX.
Efficacy Data
| Parameter | This compound (FBL-03G) (Preclinical) | Gemcitabine + nab-Paclitaxel (Clinical - MPACT Trial) | FOLFIRINOX (Clinical - ACCORD 11 Trial) |
| Median Overall Survival | Significant (P < 0.0001) increase in survival in animal models vs. control[1][2] | 8.5 months | 11.1 months |
| Median Progression-Free Survival | Significant delay in tumor progression in animal models[1][2] | 5.5 months | 6.4 months |
| Overall Response Rate | Not directly measured; significant reduction in tumor growth observed[1][2] | 23% | 31.6% |
| In Vitro Activity | Synergistic effect with 4 Gy radiotherapy in Panc-02 and KPC cell lines; 4 µM FBL-03G was more effective than 4 Gy radiotherapy alone[1] | Not Applicable | Not Applicable |
Safety and Tolerability
-
This compound: Preclinical studies have suggested that this compound is non-toxic.[9] The upcoming Phase I trial will be crucial in determining its safety profile in humans.
-
Gemcitabine + nab-Paclitaxel: Common grade 3 or higher adverse events include neutropenia, fatigue, and neuropathy.
-
FOLFIRINOX: This regimen is associated with a higher incidence of grade 3/4 toxicities, including neutropenia, febrile neutropenia, thrombocytopenia, diarrhea, and sensory neuropathy, compared to gemcitabine alone.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are the summarized experimental protocols from the key preclinical study on this compound.
Cell Lines and Culture
-
Cell Lines: Murine pancreatic cancer cell lines Panc-02 and KPC were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Clonogenic Survival Assay
-
Cells were seeded in 6-well plates and allowed to attach overnight.
-
Varying concentrations of FBL-03G were added to the cells.
-
For combination studies, cells were irradiated with a single dose of 4 Gy using a small animal radiation research platform.
-
After incubation for 7-10 days, colonies were fixed with methanol and stained with 0.5% crystal violet.
-
Colonies containing at least 50 cells were counted, and the surviving fraction was calculated.
In Vivo Animal Studies
-
Animal Model: C57BL/6 mice were used for the study.
-
Tumor Inoculation: 1x10^6 KPC cells were subcutaneously injected into both flanks of the mice.
-
Treatment Groups: Mice were randomized into control and treatment groups.
-
Drug Administration: FBL-03G was loaded into smart radiotherapy biomaterials (SRBs) and implanted into the tumors on one flank. Doses of 100 µg, 200 µg, and 300 µg of FBL-03G were investigated.
-
Monitoring: Tumor volumes were measured regularly using a caliper. The non-treated tumor was monitored to assess for an abscopal effect.
-
Endpoint: Mice were monitored for survival, with humane endpoints defined by tumor size and overall health.
Conclusion and Future Outlook
This compound represents a novel and promising therapeutic agent for pancreatic cancer with a distinct mechanism of action compared to traditional cytotoxic chemotherapies. Its ability to suppress the key oncogenic driver KRAS and modulate the tumor microenvironment through CSF1R inhibition offers a compelling rationale for its clinical development. While preclinical data are encouraging, the true potential of this compound, either as a monotherapy or in combination with other agents like gemcitabine or immunotherapy, will be determined by the outcomes of forthcoming clinical trials. For the research and drug development community, this compound's journey from a natural product derivative to a clinical-stage drug underscores the importance of exploring innovative mechanisms to combat this devastating disease. The findings from the planned Phase I trial are eagerly awaited and will be a critical next step in assessing its potential to change the treatment paradigm for pancreatic cancer.
References
- 1. Frontiers | Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer [frontiersin.org]
- 2. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioSpace News Archive [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KRAS mutation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - KRAS: the Achilles’ heel of pancreas cancer biology [jci.org]
- 8. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
- 9. news-medical.net [news-medical.net]
Caflanone Demonstrates Significant Therapeutic Efficacy in Preclinical Pancreatic Cancer Models
Baltimore, MD – Preclinical research indicates that Caflanone (FBL-03G), a novel flavonoid derivative isolated from a rare strain of Cannabis sativa, shows significant promise in the treatment of pancreatic cancer, a disease with a notoriously poor prognosis. Studies, including those conducted in collaboration with Harvard Medical School, reveal this compound's potent anti-tumor activity, both as a standalone agent and in combination with radiotherapy. This comparison guide provides an objective analysis of this compound's performance against standard-of-care treatments in preclinical settings, supported by experimental data and detailed methodologies.
This compound has been granted Orphan Drug Status by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, and an Investigational New Drug (IND) application has been cleared for a Phase I clinical trial.[1][2][3] Preclinical evidence demonstrates that this compound induces apoptosis in pancreatic cancer cells and can stimulate a systemic anti-tumor immune response, leading to the regression of untreated tumors—an immunological phenomenon known as the abscopal effect.[4][5][6]
Comparative Efficacy of this compound in Preclinical Models
The therapeutic potential of this compound has been evaluated in robust preclinical models of pancreatic cancer, including the Panc-02 and KPC murine cell lines. In vivo studies have utilized genetically engineered mouse models (KPC mice) that closely mimic human pancreatic ductal adenocarcinoma (PDAC).[5][7] The following tables summarize the key quantitative outcomes from these studies, offering a comparison with data from a separate preclinical study on standard-of-care chemotherapies in a similar KPC mouse model.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Treatment Group | Cell Line | Outcome | Result | Source |
| This compound (1 µM) + Radiotherapy (4 Gy) | Panc-02, KPC | Cell Proliferation | Synergistic decrease | [5] |
| This compound (4 µM) | Panc-02, KPC | Cell Survival | More effective at killing cancer cells than 4 Gy of radiotherapy | [5] |
| This compound (Varying Concentrations) | Panc-02, KPC | Apoptosis | Major increase in apoptosis | [5] |
Table 2: In Vivo Efficacy of this compound vs. Standard-of-Care in Pancreatic Cancer Mouse Models
| Treatment Group | Mouse Model | Key Outcomes | Source |
| This compound (FBL-03G) | |||
| SRB-Caflanone (200 µg) | KPC (heterotopic/orthotopic) | Tumor Growth: ~3-fold delay compared to control. Immune Response: Higher CD4+/CD8+ T-cell infiltration. Survival: Significant increase (p < 0.05) up to 60 days post-treatment. | [7] |
| SRB-Caflanone (100 µg) | KPC (bilateral tumors) | Abscopal Effect: Significant growth inhibition of both treated and untreated tumors. Survival: Significant increase compared to control cohorts (p < 0.0001). | [5] |
| Standard-of-Care Chemotherapy (Data from a separate study for comparison) | |||
| Gemcitabine/nab-paclitaxel (2 cycles) | KPC (spontaneous tumors) | Median Overall Survival: 33.5 days | [1] |
| mFOLFIRINOX (2 cycles) | KPC (spontaneous tumors) | Median Overall Survival: 15 days | [1] |
| Saline Control | KPC (spontaneous tumors) | Median Overall Survival: 6.5 days | [1] |
*SRB: Smart Radiotherapy Biomaterials for sustained drug delivery. Disclaimer: Data for this compound and standard-of-care treatments are from separate studies and are not from a head-to-head comparison. Experimental conditions may vary.
Mechanism of Action: A Multi-pronged Attack on Pancreatic Cancer
This compound's therapeutic efficacy stems from a multi-faceted mechanism of action that involves direct cytotoxicity to cancer cells and modulation of the tumor microenvironment to elicit a powerful anti-tumor immune response.
Key mechanistic features include:
-
Induction of Apoptosis: this compound directly triggers programmed cell death in pancreatic cancer cells.[5]
-
Suppression of KRAS: The molecule has been shown to potently suppress the expression of KRAS, a major oncogenic driver in the majority of pancreatic cancers.[4]
-
Inhibition of CSF1-R: this compound targets and inhibits Colony-Stimulating Factor 1 Receptor (CSF1-R), which is crucial for the survival and differentiation of tumor-associated macrophages (TAMs). TAMs are known to create an immunosuppressive tumor microenvironment.[4]
-
Stimulation of an Anti-Tumor Immune Response: The observed abscopal effect, where untreated tumors regress, strongly indicates that this compound activates a systemic immune response.[4][5] This is further supported by findings of increased infiltration of cytotoxic CD4+ and CD8+ T-cells into the tumor.[7]
The diagram below illustrates the proposed signaling pathways and mechanisms through which this compound exerts its anti-tumor effects.
Caption: Proposed mechanism of action for this compound in pancreatic cancer.
Experimental Protocols
The following methodologies are summarized from the preclinical studies evaluating this compound's efficacy.
In Vitro Cell Studies
-
Cell Lines and Culture: Murine pancreatic cancer cell lines (Panc-02 and KPC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Clonogenic Survival Assay: Cells were seeded and treated with varying concentrations of this compound (FBL-03G), with or without a single dose of radiotherapy (e.g., 4 Gy). After incubation, colonies were stained and counted to determine cell survival and proliferation.
-
Apoptosis Assays: Treated cells were analyzed for markers of apoptosis using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vivo Animal Studies
-
Animal Model: LSL-Kras; p53+/floxed, Pdx-cre (KPC) mice, which spontaneously develop pancreatic cancer, were used. For tumor growth studies, heterotopic (subcutaneous) or orthotopic tumors were established by injecting KPC or Panc-02 cells.
-
Drug Formulation and Delivery: this compound (FBL-03G) was loaded into smart radiotherapy biomaterials (SRBs), composed of an FDA-approved polymer (PLGA), for sustained intra-tumoral delivery.
-
Treatment Regimen: SRBs loaded with this compound (e.g., 100-300 µg) were implanted directly into the tumors of the mice. Control groups received empty SRBs or no treatment.
-
Efficacy Evaluation: Tumor volumes were measured regularly using calipers. For abscopal effect studies, mice with bilateral tumors had only one tumor treated, and the growth of both tumors was monitored.
-
Survival Analysis: Mice were monitored, and survival data were recorded. Kaplan-Meier survival curves were generated, and statistical significance was determined (e.g., using a log-rank test).
The workflow for a typical in vivo preclinical validation of this compound is depicted below.
Caption: In vivo experimental workflow for evaluating this compound's efficacy.
References
- 1. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. norml.org [norml.org]
- 3. beyondthc.com [beyondthc.com]
- 4. Flavocure Biotech Announces FDA Clearance of IND Application for this compound (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]
- 5. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of FOLFIRINOX vs Gemcitabine Plus Nab-Paclitaxel as First-Line Chemotherapy for Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. w3.aapm.org [w3.aapm.org]
A Comparative Analysis of Caflanone Delivery Systems for Pancreatic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Caflanone (FBL-03G), a novel, non-psychoactive flavonoid derived from Cannabis sativa, has emerged as a promising therapeutic agent, particularly for difficult-to-treat malignancies such as pancreatic cancer.[1][2] Preclinical investigations have highlighted its potent anti-tumor activities, leading to its Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for pancreatic cancer in 2019 and the clearance for a Phase I clinical trial in 2023.[3][4] A critical aspect of harnessing this compound's therapeutic potential lies in its effective delivery to the tumor microenvironment. This guide provides a detailed comparison of the delivery systems for this compound based on available preclinical data, with a focus on experimental findings and methodologies.
Overview of this compound Delivery Technologies
Current research on this compound delivery has primarily centered on localized, sustained-release systems to maximize its efficacy while minimizing potential systemic toxicity. The most extensively studied of these is a biodegradable, smart radiotherapy biomaterial (SRB) system. While a "nano-drone delivery technology" developed at Harvard Medical School has also been mentioned in connection with this compound, detailed public information and comparative data are not yet available.[4][5] Therefore, this guide will focus on the well-documented SRB system.
Smart Radiotherapy Biomaterials (SRBs)
Smart Radiotherapy Biomaterials represent a promising strategy for the localized and sustained delivery of therapeutic agents like this compound directly within the tumor.[6][7] These biomaterials are composed of Poly (lactic-co-glycolic)-acid (PLGA), an FDA-approved polymer known for its biocompatibility and biodegradable properties.[8] The SRBs can be loaded with this compound and implanted into the tumor, where they gradually release the drug over a prolonged period. This approach offers the dual benefit of maintaining a high intratumoral drug concentration and enhancing the effects of concurrent radiotherapy.[2][6]
Preclinical Performance Data of this compound-Loaded SRBs
In vivo studies using animal models of pancreatic cancer have demonstrated the therapeutic efficacy of this compound delivered via SRBs. The following tables summarize key findings from these preclinical investigations.
| Study Parameter | Control Group | This compound (FBL-03G) in SRB | This compound in SRB + Radiotherapy (RT) | Radiotherapy (6Gy) Only | Reference |
| Tumor Growth | Uninhibited | Significant delay in tumor growth (approx. 3-fold) | Enhanced inhibition of tumor growth | Moderate inhibition | [2][8] |
| Metastasis | Progressive | Inhibition of metastatic progression | Significant inhibition of metastasis | Minimal effect | [1][9] |
| Survival | 0% survival at 20 days | ~50% survival at 40 days | Significant increase in survival (p < 0.0001) | - | [1][9][10] |
| Immune Response | Low T-cell infiltration | Higher CD4/CD8+ T-cell infiltration | - | Low T-cell infiltration | [8] |
| Abscopal Effect | Not observed | Observed regression of distant, untreated tumors | Enhanced abscopal effect | Not observed | [6][11] |
Table 1: Summary of in vivo Efficacy of this compound-Loaded SRBs in Pancreatic Cancer Models.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-pronged mechanism of action. A key target is the colony-stimulating factor 1 receptor (CSF1-R), which is crucial for the function of tumor-associated macrophages (TAMs).[3] By inhibiting CSF1-R, this compound can modulate the tumor microenvironment from an immunosuppressive to an immune-active state. Furthermore, this compound has been shown to suppress the expression of KRAS, a frequently mutated oncogene in pancreatic cancer.[3] The observed abscopal effect in preclinical models strongly suggests that this compound also acts as an immunoadjuvant, stimulating a systemic anti-tumor immune response.[8][11]
The diagrams below illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its delivery via SRBs.
References
- 1. flavocure.com [flavocure.com]
- 2. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavocure Biotech Announces FDA Clearance of IND Application for this compound (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]
- 4. Flavocure Biotech Announces Orphan Designation Granted by FDA for this compound (FBL-03G) in Pancreatic Cancer [newsfilecorp.com]
- 5. healtheuropa.com [healtheuropa.com]
- 6. rxleaf.com [rxleaf.com]
- 7. news-medical.net [news-medical.net]
- 8. w3.aapm.org [w3.aapm.org]
- 9. mycannabis.com [mycannabis.com]
- 10. This compound | 199167-23-2 | Benchchem [benchchem.com]
- 11. beyondthc.com [beyondthc.com]
Caflanone Demonstrates Promising Preclinical Efficacy in Pancreatic Cancer Models, Offering a Potential New Therapeutic Avenue
For Immediate Release
[City, State] – October 30, 2025 – In the relentless pursuit of more effective treatments for pancreatic cancer, a notoriously challenging malignancy, the investigational drug Caflanone (FBL-03G) has shown significant promise in preclinical studies. This novel, non-cannabinoid derivative of cannabis has demonstrated potent anti-tumor activity in both in vitro and in vivo models of pancreatic cancer, suggesting a potential new therapeutic strategy for this devastating disease. This report provides a comparative analysis of this compound's efficacy against current standard-of-care chemotherapies, FOLFIRINOX and gemcitabine plus nab-paclitaxel, supported by available experimental data.
Pancreatic ductal adenocarcinoma (PDAC) remains a major contributor to cancer-related mortality, with limited therapeutic options and a dismal five-year survival rate. The current mainstays of treatment for advanced or metastatic pancreatic cancer are the combination chemotherapy regimens FOLFIRINOX and gemcitabine with nab-paclitaxel. While these have improved survival outcomes compared to previous monotherapies, they are associated with significant toxicities and eventual drug resistance.
This compound, developed by Flavocure Biotech, has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer and is poised to enter Phase I clinical trials. Its proposed mechanism of action involves a multi-pronged attack on pancreatic cancer cells, including the induction of apoptosis (programmed cell death), suppression of the key oncogene KRAS, and inhibition of the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in the tumor microenvironment.
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical efficacy data for this compound and the current standard-of-care treatments for pancreatic cancer. It is important to note that the data for this compound is derived from preclinical animal studies, while the data for FOLFIRINOX and gemcitabine with nab-paclitaxel is from human clinical trials. A direct comparison is therefore challenging, but the preclinical data for this compound provides a strong rationale for its clinical investigation.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Parameter | Pancreatic Cancer Cell Lines (Panc-02, KPC) |
| Effect on Apoptosis | Major increase in apoptosis observed with varying concentrations of this compound, particularly in combination with radiotherapy. |
| Effect on Cell Survival | Consequential decrease in survival of pancreatic cancer cells. |
Data sourced from preclinical studies published in Frontiers in Oncology.
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Mouse Model
| Parameter | This compound in Orthotopic Pancreatic Cancer Mouse Model |
| Tumor Growth | Significant delay in both local and metastatic tumor progression when delivered via smart radiotherapy biomaterials. |
| Survival | Significant (P < 0.0001) increase in survival compared to control cohorts. |
Data sourced from preclinical studies published in Frontiers in Oncology.
Table 3: Clinical Efficacy of Standard-of-Care Drugs in Metastatic Pancreatic Cancer
| Parameter | FOLFIRINOX | Gemcitabine + nab-Paclitaxel |
| Median Overall Survival | ~11.1 months | ~8.5 months |
| Median Progression-Free Survival | ~6.4 months | ~5.5 months |
| Objective Response Rate | ~31.6% | ~23% |
Data compiled from pivotal clinical trials. Note that patient populations and trial designs may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Clonogenic Survival Assay
This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony.
-
Cell Seeding: Pancreatic cancer cells (Panc-02 or KPC) are seeded at a low density in 6-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound, with or without a fixed dose of radiation.
-
Incubation: Plates are incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Pancreatic cancer cells are treated with this compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified.
In Vivo Orthotopic Pancreatic Cancer Model
This model recapitulates the growth of pancreatic tumors in their native environment.
-
Cell Implantation: Luciferase-expressing pancreatic cancer cells (Panc-02 or KPC) are surgically implanted into the pancreas of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment Administration: this compound, often loaded into smart radiotherapy biomaterials for sustained release, is administered directly to the tumor. In some experimental arms, this is combined with external beam radiation.
-
Efficacy Assessment: Tumor volume is measured regularly using imaging. The primary endpoints are tumor growth delay and overall survival of the mice.
-
Metastasis Evaluation: At the end of the study, organs such as the liver and lungs are examined for metastatic lesions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in pancreatic cancer that are targeted by this compound, as well as the general experimental workflow for its preclinical evaluation.
Caption: Experimental workflow for preclinical evaluation of this compound.
Synergistic effects of Caflanone with other chemotherapeutic agents
For Immediate Release
[City, State] – A comprehensive analysis of preclinical data highlights the synergistic effects of Caflanone, a flavonoid derived from the cannabis plant, when used in combination with conventional chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Recent in vitro studies have demonstrated that this compound, also known as Cannflavin A, exhibits promising synergistic activity with chemotherapeutic drugs such as gemcitabine and cisplatin, particularly in the context of bladder cancer. This synergy suggests that combining this compound with standard cancer therapies could enhance treatment efficacy, potentially allowing for lower, less toxic doses of chemotherapy.
Quantitative Analysis of Synergistic Effects
The synergistic interactions between this compound and the chemotherapeutic agents gemcitabine and cisplatin were evaluated in T24 and TCCSUP human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values for each compound were determined to establish a baseline for their cytotoxic activity.
| Compound | Cell Line | IC50 (µM) |
| This compound (Cannflavin A) | T24 | ~25 |
| This compound (Cannflavin A) | TCCSUP | ~30 |
| Gemcitabine | T24 | 0.003 |
| Gemcitabine | TCCSUP | Not Available |
| Cisplatin | T24 | 24.3 |
| Cisplatin | TCCSUP | 1.25 |
Note: IC50 values for this compound are estimated from graphical data presented in the source study. The IC50 for Gemcitabine in TCCSUP cells was not specified in the available literature.
The synergy between this compound and the chemotherapeutic agents was quantified using the Bliss independence model. The results indicated varying degrees of interaction, from antagonistic to additive and synergistic, depending on the concentrations of the drugs used. Notably, higher levels of synergy were observed with gemcitabine (maximum synergy score of 32) compared to cisplatin (maximum synergy score of 14) in these bladder cancer cell lines.[1]
To further elucidate the nature of these interactions, the Combination Index (CI) can be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While the primary study did not provide specific CI values, the synergy scores strongly suggest that synergistic combinations exist.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's synergistic effects.
Cell Viability Assay (Checkerboard Assay)
This assay is crucial for determining the cytotoxic effects of the drugs individually and in combination, and for identifying synergistic interactions.
-
Cell Seeding: T24 and TCCSUP bladder cancer cells were seeded in 96-well plates at a density of 3,000 cells per well in a final volume of 100 µL of culture medium.
-
Drug Preparation and Addition: A dilution series of this compound, gemcitabine, and cisplatin were prepared. The drugs were then added to the cells in a checkerboard pattern, with varying concentrations of this compound combined with varying concentrations of either gemcitabine or cisplatin. Drug concentrations ranged up to 100 µM for this compound and cisplatin, and up to 100 nM for gemcitabine.
-
Incubation: The treated cells were incubated for 48 hours.
-
Viability Assessment: Cell viability was quantified using the AlamarBlue® assay. The fluorescence, which is proportional to the number of viable cells, was measured.
-
Data Analysis: The SynergyFinder 2.0 tool was used to analyze the combination responses based on the Bliss independence model.
Apoptosis Assay
This assay determines the mechanism of cell death induced by the drug combinations.
-
Cell Treatment: T24 cells were treated with this compound at a non-toxic concentration (2.5 µM) for 24 hours.
-
Cell Staining: Following treatment, the cells were stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of cells undergoing apoptosis. The results indicated that this compound treatment led to a significant increase in apoptosis, with 42.5% of T24 cells labeling with Annexin V.[1]
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound with chemotherapeutic agents is likely mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. Flavonoids, the class of compounds to which this compound belongs, are known to influence multiple pathways implicated in cancer progression.
While the precise signaling pathways for the synergistic action of this compound are still under investigation, it is known that flavonoids can modulate pathways such as PI3K/Akt, NF-κB, and MAPK, which are critical for cell survival. The induction of apoptosis by this compound, as evidenced by the activation of caspase 3, suggests that it may lower the threshold for cell death, thereby enhancing the efficacy of DNA-damaging agents like gemcitabine and cisplatin.[1]
Experimental Workflow
The process for evaluating the synergistic effects of this compound with other chemotherapeutic agents follows a structured workflow.
References
Validating the Antiviral Mechanism of Caflanone In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of Caflanone, a flavonoid derived from a specific non-psychoactive chemovar of Cannabis sativa, against human coronavirus OC43 (hCoV-OC43). The performance of this compound is compared with established antiviral agents, Remdesivir and Lopinavir, supported by experimental data from published studies. Detailed methodologies for key in vitro assays are provided to facilitate the replication and validation of these findings.
Comparative Antiviral Efficacy In Vitro
The in vitro antiviral activity of this compound and other antiviral compounds is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) required to inhibit viral replication or activity of host factors.
| Compound | Virus | Assay | Cell Line | IC50 / EC50 (µM) | Citation |
| This compound | hCoV-OC43 | Cytopathic Effect (CPE) Reduction | RD | 0.42 | [1] |
| Remdesivir | hCoV-OC43 | Not Specified | HCT-8 | 0.2 | [2] |
| Remdesivir | hCoV-OC43 | Not Specified | NHBE | 0.1 | [2] |
| Lopinavir | SARS-CoV-2 | CPE Reduction | Vero E6 | 12.01 | [2] |
| Lopinavir | SARS-CoV-2 | CPE Reduction | Huh-7 | 7.79 | [2] |
| Baicalein | hCoV-OC43 | Not Specified | HRT-18 | ≤ 12.5 (µg/mL) | [3][4] |
Note: A direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions, including the specific virus strain, cell line, and assay methodology used.
Inhibition of Host Factors by this compound
This compound has been shown to inhibit several host kinases and the production of pro-inflammatory cytokines, which are often exploited by viruses for their replication and pathogenesis.
| Target | Assay Type | Cell Line / System | IC50 (µM) | Citation |
| ABL-2 | Kinase Inhibition | Not Specified | 0.27 | [1] |
| AXL | Kinase Inhibition | Not Specified | <5.0 | [1] |
| Cathepsin L | Enzyme Inhibition | Not Specified | 3.28 | [1] |
| PI4Kiiiβ | Kinase Inhibition | Not Specified | Not Specified | [1] |
| IL-1β | Cytokine Inhibition | Human PBMC (LPS stimulated) | 2.4 | [1] |
| IL-6 | Cytokine Inhibition | Human PBMC (LPS stimulated) | 9.1 | [1] |
| IL-8 | Cytokine Inhibition | Human PBMC (LPS stimulated) | 9.9 | [1] |
| Mip-1α | Cytokine Inhibition | Human PBMC (LPS stimulated) | 8.9 | [1] |
| TNF-α | Cytokine Inhibition | Human PBMC (LPS stimulated) | Not Specified | [1] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the in vitro antiviral activity of a compound by measuring the reduction in virus-induced cell death.
Materials:
-
Host cell line permissive to the virus (e.g., RD cells for hCoV-OC43)
-
96-well cell culture plates
-
Cell culture medium (e.g., MEM supplemented with 5% FBS and 50 µg/mL gentamicin)
-
Virus stock of known titer
-
Test compound (this compound) and control compounds
-
Neutral red stain or other viability dyes (e.g., Crystal Violet, MTS reagent)
-
Plate reader for absorbance measurement
Procedure:
-
Seed the 96-well plates with host cells to achieve 80-100% confluency overnight.
-
Prepare serial dilutions of the test and control compounds in the cell culture medium.
-
Remove the growth medium from the cell monolayers and add the compound dilutions to the respective wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Infect the wells (except for the cell control) with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at the optimal temperature and CO2 concentration for the virus to induce CPE in the virus control wells (typically 3-5 days).
-
After the incubation period, assess cell viability by staining with a suitable dye. For neutral red, incubate the cells with the dye, followed by a washing and extraction step.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC50 value is determined by regression analysis of the dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Materials:
-
Host cell line permissive to the virus
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
Virus stock of known titer
-
Test compound and control compounds
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and incubate with the cell monolayers for 1-2 hours to allow for viral adsorption.
-
During viral adsorption, prepare dilutions of the test compound in the overlay medium.
-
Remove the virus inoculum and wash the cell monolayers.
-
Add the compound-containing overlay medium to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells with a suitable fixing solution.
-
Remove the overlay and stain the cell monolayers with a staining solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., ABL-2, AXL)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader for luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.
Pro-inflammatory Cytokine Inhibition Assay
This assay assesses the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound (this compound)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)
-
Microplate reader for absorbance measurement
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Seed the PBMCs in a cell culture plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a pro-inflammatory agent like LPS to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a sufficient period to allow for cytokine secretion.
-
Collect the cell culture supernatants.
-
Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the stimulated control. The IC50 value is determined from the dose-response curve.
Visualizing the Antiviral Mechanism of this compound
The following diagrams illustrate the proposed antiviral mechanism of this compound and the experimental workflow for its validation.
Caption: Proposed antiviral mechanism of this compound against human coronavirus.
Caption: Experimental workflow for validating the antiviral mechanism of this compound.
Caption: Putative inhibition of pro-inflammatory signaling pathways by this compound.
References
Unveiling Caflanone: A Comparative Analysis of its Anticancer Potential Across Diverse Cancer Cell Lines
A detailed examination of the anticancer flavonoid, likely "Chloroflavanone," reveals its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines. This guide provides a comparative analysis of its effects, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Recent investigations into the therapeutic potential of flavonoids have identified a promising, albeit likely misspelled, compound referred to as "Caflanone," which is believed to be 4'-Chloroflavanone. This synthetic flavanone derivative has demonstrated significant antiproliferative and pro-apoptotic activity, particularly in breast cancer models. This guide synthesizes the available data on 4'-Chloroflavanone and compares its anticancer effects with other relevant flavanones, such as 2'-hydroxyflavanone, across different cancer cell lines, providing a valuable resource for the scientific community.
Comparative Anticancer Efficacy
The anticancer properties of 4'-Chloroflavanone have been primarily investigated in human breast cancer cell lines, MCF-7 and MDA-MB-453. In contrast, the effects of a related compound, 2'-hydroxyflavanone, have been characterized in lung cancer cell lines, offering a basis for a cross-cancer comparison of flavanone efficacy.
| Compound | Cancer Type | Cell Line(s) | Observed Effect | Effective Concentration / GI50 |
| 4'-Chloroflavanone | Breast Cancer | MCF-7, MDA-MB-453 | G1/S Phase Cell Cycle Arrest, Apoptosis Induction | Growth decreased at concentrations >50 µM |
| 2'-Hydroxyflavanone | Lung Cancer | H358 (NSCLC) | Growth Inhibition | 25.44 ± 0.671 µM |
| A549 (Adenocarcinoma) | Inhibition of Cell Proliferation and Growth | Not specified | ||
| H226 (Squamous Cell) | Inhibition of Cell Proliferation and Growth | Not specified |
Table 1: Comparative Anticancer Effects of Chloroflavanone and Hydroxyflavanone. This table summarizes the reported anticancer activities of 4'-Chloroflavanone and 2'-Hydroxyflavanone in different cancer cell lines, highlighting their effective concentrations and observed biological effects.
Mechanism of Action: A Focus on Cell Cycle Regulation and Apoptosis
The primary mechanism by which 4'-Chloroflavanone exerts its anticancer effects is through the disruption of the cell cycle and the induction of programmed cell death (apoptosis).
In breast cancer cells (MCF-7 and MDA-MB-453), 4'-Chloroflavanone was found to:
-
Induce G1/S phase cell cycle arrest: This was accompanied by a decrease in the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).
-
Activate the p53 signaling pathway: An increase in the expression of p21Cip1, a downstream target of the tumor suppressor p53, was observed.
-
Trigger the intrinsic pathway of apoptosis: This was evidenced by an increased expression of cytochrome c and a subsequent decrease (indicative of cleavage and activation) of caspase-3. Notably, the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged.
Similarly, 2'-hydroxyflavanone has been shown to suppress proliferation and growth in lung cancer cells through the suppression of CDK4, among other signaling molecules, indicating a conserved mechanism of cell cycle disruption among these related flavanones.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by these flavanones and a typical experimental workflow for their evaluation.
Figure 1: Signaling Pathway of 4'-Chloroflavanone. This diagram illustrates the proposed mechanism of action, leading to cell cycle arrest and apoptosis.
Safety Operating Guide
Personal protective equipment for handling Caflanone
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE).[1] The level of PPE required depends on the specific task being performed.
Table 1: Recommended PPE for Handling Caflanone
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling this compound Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially with organic solvents |
| Procedures with Aerosolization Risk | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store this compound in a cool, dry, and dark place. Recommended long-term storage is at -20°C.[4]
-
Ensure the container is clearly labeled with the chemical name, CAS number (199167-23-2), and any known hazard warnings.[4]
2. Handling and Preparation:
-
Engineering Controls : Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of fine powders.
-
Procedure :
-
Before starting, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing boats for handling the solid powder. Avoid creating dust.
-
When dissolving, add the solvent to the powder slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with this compound must be treated as chemical hazardous waste.
-
Solid Waste : Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour any this compound waste down the drain.[3]
Emergency Procedures
In case of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visual Workflow and Emergency Guide
The following diagrams provide a visual guide to the handling workflow and emergency spill response for this compound.
Caption: Standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Emergency response decision tree for a chemical spill involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
